Phenethyl acetate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenylethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-9(11)12-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDHYEMXUFSJLGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
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Canonical SMILES |
CC(=O)OCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044506 | |
| Record name | 2-Phenylethyl acetate | |
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Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a fruity odor; [Alfa Aesar MSDS], Colourless liquid; very sweet, rosy-fruity honey-like odour | |
| Record name | Acetic acid, 2-phenylethyl ester | |
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| Record name | Phenethyl acetate | |
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| Record name | 2-Phenylethyl acetate | |
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| Record name | Phenethyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Boiling Point |
238.00 to 239.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Phenylethyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
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Solubility |
Insoluble in water; soluble in oils, propylene glycol, 1 mL in 2 mL 70% ethanol (in ethanol) | |
| Record name | Phenethyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Density |
1.030-1.034 | |
| Record name | Phenethyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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CAS No. |
103-45-7 | |
| Record name | 2-Phenylethyl acetate | |
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| Record name | Acetic acid, 2-phenylethyl ester | |
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| Record name | Phenethyl acetate | |
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| Record name | Acetic acid, 2-phenylethyl ester | |
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| Record name | 2-Phenylethyl acetate | |
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| Record name | Phenethyl acetate | |
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| Record name | PHENETHYL ACETATE | |
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| Record name | 2-Phenylethyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
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Melting Point |
-31.1 °C | |
| Record name | 2-Phenylethyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Phenethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenethyl acetate (B1210297) (2-phenylethyl acetate) is an organic ester with the chemical formula C₁₀H₁₂O₂. It is a colorless liquid naturally present in various fruits and flowers, and is widely recognized for its pleasant floral, rose, and honey-like aroma. This document provides a comprehensive overview of the chemical properties of phenethyl acetate, including its physicochemical characteristics, reactivity, and spectroscopic profile. Detailed experimental protocols for its synthesis, purification, and analysis are also presented to support research and development activities.
Physicochemical Properties
This compound is a liquid at room temperature with a distinct aromatic profile. Its key physical and chemical properties are summarized in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂O₂ | |
| Molecular Weight | 164.20 g/mol | |
| Appearance | Colorless liquid | |
| Odor | Floral, rose, honey, fruity | |
| Melting Point | -31.1 °C | |
| Boiling Point | 238-239 °C at 760 mmHg | |
| Density | 1.030-1.034 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.496-1.502 | |
| Flash Point | 105 °C (closed cup) |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | Insoluble | |
| Ethanol (70%) | 1 mL in 2 mL | |
| Oils | Soluble | |
| Propylene Glycol | Soluble |
Reactivity
Synthesis
This compound is most commonly synthesized via the Fischer esterification of phenethyl alcohol with acetic acid, typically in the presence of an acid catalyst such as sulfuric acid. The reaction can also be carried out using acetic anhydride (B1165640) or through enzymatic catalysis.
Hydrolysis
As an ester, this compound is susceptible to hydrolysis, which can be catalyzed by either acid or base. This reversible reaction yields phenethyl alcohol and acetic acid (or its corresponding salt). The kinetics of hydrolysis for similar esters, such as phenyl acetate, have been shown to be first-order and base-catalyzed.
Oxidation
The phenethyl group in this compound can be oxidized. For instance, the oxidation of the parent alcohol, phenethyl alcohol, yields phenylacetic acid.
Spectroscopic Profile
The structural elucidation of this compound is supported by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (in CDCl₃):
-
~2.0 ppm (singlet, 3H): Corresponds to the methyl protons of the acetate group.
-
~2.9 ppm (triplet, 2H): Represents the methylene (B1212753) protons adjacent to the phenyl group.
-
~4.3 ppm (triplet, 2H): Attributed to the methylene protons adjacent to the ester oxygen.
-
~7.2-7.3 ppm (multiplet, 5H): Characteristic of the aromatic protons of the phenyl group.
¹³C NMR (in CDCl₃):
-
~21 ppm: Carbon of the methyl group.
-
~35 ppm: Methylene carbon adjacent to the phenyl group.
-
~65 ppm: Methylene carbon adjacent to the ester oxygen.
-
~126-129 ppm: Aromatic carbons.
-
~138 ppm: Quaternary aromatic carbon.
-
~171 ppm: Carbonyl carbon of the ester.
Table 3: Spectroscopic Data for this compound
| Technique | Key Peaks/Signals | Reference(s) |
| ¹H NMR (CDCl₃) | δ 7.2-7.3 (m, 5H), 4.3 (t, 2H), 2.9 (t, 2H), 2.0 (s, 3H) | |
| ¹³C NMR (CDCl₃) | δ 171.2, 137.9, 129.0, 128.6, 126.7, 65.1, 35.2, 21.1 | |
| Infrared (IR) | ~1735 cm⁻¹ (C=O stretch), ~1240 cm⁻¹ (C-O stretch), ~3030 cm⁻¹ (aromatic C-H stretch), ~2950 cm⁻¹ (aliphatic C-H stretch) | |
| Mass Spectrometry (EI) | m/z 164 (M⁺), 105, 104, 91, 65, 43 |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from phenethyl alcohol and acetic acid using sulfuric acid as a catalyst.
Materials:
-
Phenethyl alcohol
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
In a round-bottom flask, combine phenethyl alcohol and a molar excess of glacial acetic acid.
-
Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Attach a reflux condenser and heat the mixture to reflux for several hours.
-
After cooling to room temperature, transfer the mixture to a separatory funnel and wash with water, followed by a saturated sodium bicarbonate solution until effervescence ceases.
-
Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent (if any) by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Characterization Workflow
The following workflow outlines the steps for the characterization of synthesized this compound.
Hydrolysis of this compound
This protocol describes a method for the
Phenethyl acetate CAS number and molecular weight.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of phenethyl acetate (B1210297), a significant organic ester utilized across the fragrance, flavor, and pharmaceutical industries. This document details its fundamental chemical and physical properties, toxicological data, and outlines key experimental protocols for its synthesis and analysis. Furthermore, it explores its biosynthetic and synthetic pathways, offering valuable insights for research and development applications.
Core Properties and Identification
Phenethyl acetate, also known as 2-phenylethyl acetate, is the ester formed from phenethyl alcohol and acetic acid. It is a colorless liquid recognized for its pleasant floral aroma, reminiscent of rose and honey.
Table 1: Chemical Identification and Molecular Properties of this compound
| Identifier | Value | Reference |
| CAS Number | 103-45-7 | |
| Molecular Formula | C₁₀H₁₂O₂ | |
| Molecular Weight | 164.20 g/mol | |
| IUPAC Name | 2-phenylethyl acetate | |
| Synonyms | 2-Phenylethyl acetate, Benzylcarbinyl acetate, Acetic acid phenethyl ester |
Physicochemical and Toxicological Data
A summary of the key physicochemical and toxicological properties of this compound is provided below, offering a quick reference for laboratory and safety considerations.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Appearance | Colorless liquid | |
| Melting Point | -31.1 °C | |
| Boiling Point | 232.6 °C | |
| Density | 1.032 g/mL at 25 °C | |
| Flash Point | 101 °C | |
| Refractive Index | n20/D 1.498 (lit.) |
|
The Ubiquitous Aroma of Phenethyl Acetate: An In-depth Technical Guide to its Natural Occurrence in Plants
Authored for Researchers, Scientists, and Drug Development Professionals
Phenethyl acetate (B1210297), a volatile organic compound renowned for its pleasant floral and fruity aroma, is a significant contributor to the natural scent profile of a diverse array of plant species. This technical guide delves into the core aspects of its natural occurrence, from quantitative distribution in various plant tissues to the intricate biosynthetic pathways and regulatory mechanisms governing its production. Detailed experimental protocols for its extraction and analysis are also provided to facilitate further research and application in fields such as phytochemistry, flavor and fragrance science, and drug development.
Quantitative Distribution of Phenethyl Acetate in the Plant Kingdom
This compound is found in numerous plant species, contributing to the characteristic aroma of their flowers, fruits, and leaves. The concentration of this ester can vary significantly depending on the plant species, cultivar, developmental stage, and environmental conditions. The following tables summarize the quantitative data available in the scientific literature for its presence in several key plant groups.
Table 1: Concentration of this compound in Rose (Rosa spp.) Petals
| Rose Cultivar/Species | Concentration (µg/g Fresh Weight) | Reference |
| Rosa x hybrida 'Rw' | < 0.5 | |
| Rosa 'Fragrant Cloud' | Major volatile ester |
Note: While this compound is a known key contributor to the "rose" scent, precise quantitative data across a wide range of cultivars remains an area for further investigation.
Table 2: Concentration of this compound in Melon (Cucumis melo) Fruit
| Melon Variety | Tissue | Concentration (µg/kg) | Reference |
| Cantaloupe | Not specified | Not specified | |
| Honeydew | Not specified | Not specified |
Note: The presence of this compound in melon is well-documented, but specific quantitative values are not consistently reported across studies.
Table 3: Presence of this compound in Apple (Malus domestica) and Pineapple (Ananas comosus)
| Fruit | Tissue | Presence | Reference |
| Apple | Not specified | Reported as a volatile compound | |
| Pineapple | Not specified | Reported as a volatile compound |
Biosynthesis of this compound in Plants
The formation of this compound in plants is a multi-step enzymatic process that primarily originates from the aromatic amino acid L-phenylalanine. The biosynthetic pathway can be broadly divided into two key stages: the synthesis of the precursor alcohol, 2-phenylethanol (B73330), and its subsequent esterification to form this compound.
From L-Phenylalanine to 2-Phenylethanol
The main pathway for the biosynthesis of 2-phenylethanol from L-phenylalanine involves two critical enzymatic reactions:
-
Conversion of L-Phenylalanine to Phenylacetaldehyde (B1677652): This initial step is catalyzed by the enzyme Phenylacetaldehyde Synthase (PAAS) , a pyridoxal-5'-phosphate (PLP)-dependent enzyme. In some plants, this conversion can also be facilitated by an Aromatic Amino Acid Decarboxylase (AADC) .
-
Reduction of Phenylacetaldehyde to 2-Phenylethanol: The resulting phenylacetaldehyde is then reduced to 2-phenylethanol by a Phenylacetaldehyde Reductase (PAR) .
Alternative pathways for 2-phenylethanol synthesis also exist in plants, providing metabolic flexibility. These include the Ehrlich pathway, which is also found in yeast, and the phenylethylamine pathway.
Esterification to this compound
The final step in the biosynthesis of this compound is the esterification of 2-phenylethanol with acetyl-CoA. This reaction is catalyzed by a class of enzymes known as **alcohol acetyl
An In-depth Technical Guide to the Physical and Chemical Characteristics of Phenethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenethyl acetate (B1210297) (also known as 2-phenylethyl acetate) is an ester renowned for its pleasant floral aroma, reminiscent of roses and honey.[1] Beyond its significant role in the fragrance and flavor industries, it serves as a valuable compound in chemical synthesis and research. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of phenethyl acetate, complete with detailed experimental protocols for their determination and spectroscopic analysis. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows are visualized using Graphviz diagrams. This document is intended to be a thorough resource for researchers, scientists, and professionals in drug development who work with this versatile ester.
Physical Properties
This compound is a colorless liquid at room temperature with a characteristic sweet, floral, and fruity odor.[1][2] Its primary physical properties are summarized in the tables below.
Table 1: General Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₂O₂ | [3] |
| Molecular Weight | 164.20 g/mol | [2][3] |
| Appearance | Colorless liquid | [2][4] |
| Odor | Floral, rose, honey, fruity | [1][4] |
Table 2: Quantitative Physical Characteristics
| Property | Value | Conditions | Reference(s) |
| Melting Point | -31.1 °C | - | [1][3] |
| Boiling Point | 238-239 °C | at 760 mmHg | [3][5] |
| Density | 1.032 g/mL | at 25 °C | [5][6] |
| Refractive Index | 1.496 - 1.502 | at 20 °C | [2][3] |
| Vapor Density | 5.67 (vs air) | - | [5][6] |
| Flash Point | 105 °C (221 °F) | - | [2] |
Table 3: Solubility Data
| Solvent | Solubility | Reference(s) |
| Water | Insoluble/Slightly soluble | [3][7] |
| Ethanol | Soluble | [4][7] |
| Ether | Soluble | [4] |
| Chloroform (B151607) | Soluble | [4] |
| Propylene Glycol | Soluble | [3][7] |
| Fixed Oils | Soluble | [7] |
| Kerosene | Soluble | [7] |
| Paraffin Oil | Insoluble | [7] |
| Glycerin | Insoluble | [7] |
Chemical Properties and Spectroscopic Data
This compound is the acetate ester of 2-phenylethanol. Its chemical structure consists of a phenyl group attached to an ethyl group, which is in turn bonded to an acetate functional group.
Spectroscopic Analysis
The structural elucidation of this compound is routinely confirmed using various spectroscopic techniques.
2.1.1. ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in CDCl₃ typically exhibits the following signals:
-
~7.20-7.30 ppm (m, 5H): A multiplet corresponding to the five aromatic protons of the phenyl group.
-
~4.28 ppm (t, 2H): A triplet corresponding to the two protons of the methylene (B1212753) group (-CH₂-) adjacent to the oxygen atom of the ester.
-
~2.92 ppm (t, 2H): A triplet corresponding to the two protons of the methylene group (-CH₂-) adjacent to the phenyl group.
-
~2.01 ppm (s, 3H): A singlet corresponding to the three protons of the methyl group (-CH₃) of the acetate.
2.1.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum in CDCl₃ shows characteristic peaks for the different carbon atoms:
-
~170.8 ppm: Carbonyl carbon of the ester group.
-
~137.9 ppm: Quaternary aromatic carbon attached to the ethyl group.
-
~128.9 ppm, ~128.5 ppm, ~126.6 ppm: Aromatic carbons.
-
~64.9 ppm: Methylene carbon (-CH₂-) adjacent to the ester oxygen.
-
~35.1 ppm: Methylene carbon (-CH₂-) adjacent to the phenyl group.
-
~20.8 ppm: Methyl carbon (-CH₃) of the acetate group.
2.1.3. Mass Spectrometry (MS)
In mass spectrometry with electron ionization (EI), this compound typically shows a molecular ion peak (M⁺) at m/z = 164. The fragmentation pattern often includes a prominent peak at m/z = 104, corresponding to the loss of acetic acid, and a base peak at m/z = 105. Another significant fragment is observed at m/z = 43, corresponding to the acetyl cation.
2.1.4. Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands:
-
~3030 cm⁻¹: C-H stretching of the aromatic ring.
-
~2950 cm⁻¹: C-H stretching of the aliphatic groups.
-
~1735 cm⁻¹: Strong C=O stretching of the ester group.
-
~1240 cm⁻¹: C-O stretching of the ester group.
-
~1600 and ~1495 cm⁻¹: C=C stretching of the aromatic ring.
Experimental Protocols
The following section details the methodologies for determining the key physical and chemical properties of this compound.
Determination of Physical Properties
Caption: Workflow for determining the key physical properties of this compound.
3.1.1. Melting Point Determination
-
Sample Preparation: A small amount of solid this compound (if frozen) is finely powdered. A capillary tube is sealed at one end and the open end is pressed into the powder to pack a small amount of the sample into the bottom.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus or attached to a thermometer in a Thiele tube filled with a high-boiling point oil.
-
Heating and Observation: The apparatus is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.
3.1.2. Boiling Point Determination
-
Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is placed inverted into the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer and heated in a Thiele tube or similar heating bath.
-
Heating and Observation: The sample is heated gently. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued.
-
Data Recording: As the liquid cools, the point at which the liquid is drawn back into the capillary tube is recorded as the boiling point.
3.1.3. Density Measurement
-
Apparatus: A pycnometer or a graduated cylinder and an analytical balance are required.
-
Procedure:
-
The mass of the clean, dry pycnometer or graduated cylinder is determined.
-
A known volume of this compound is added.
-
The mass of the container with the liquid is measured.
-
The mass of the liquid is calculated by subtraction.
-
-
Calculation: The density is calculated by dividing the mass of the liquid by its volume.
3.1.4. Refractive Index Measurement
-
Apparatus: An Abbe refractometer with a temperature-controlled prism is used.
-
Calibration: The instrument is calibrated using a standard of known refractive index (e.g., distilled water).
-
Measurement: A few drops of this compound are placed on the lower prism. The prisms are closed and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
Data Recording: The refractive index is read from the scale. The measurement is typically performed at 20 °C.
3.1.5. Solubility Determination (OECD Guideline 105)
-
Method: The flask method is suitable for substances with solubility above 10⁻² g/L.
-
Procedure:
-
An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a flask.
-
The mixture is agitated at a constant temperature (e.g., 20 °C) until equilibrium is reached.
-
The mixture is then centrifuged or filtered to separate the undissolved solute.
-
The concentration of this compound in the clear aqueous phase is determined by a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Spectroscopic Analysis Protocols
3.2.1. NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to an NMR tube.
-
Instrument Parameters (¹H NMR): A 400 MHz (or higher) NMR spectrometer is used. Typical parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
Instrument Parameters (¹³C NMR): The same spectrometer is used. Parameters are adjusted for the lower sensitivity of the ¹³C nucleus, often requiring a larger number of scans, a 90-degree pulse angle, and broadband proton decoupling.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to TMS (0 ppm).
3.2.2. Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) is prepared.
-
Gas Chromatography (GC) Conditions:
-
Column: A nonpolar or mid-polar capillary column (e.g., DB-5 or HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 240 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
3.2.3. Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample compartment, and the spectrum is recorded, typically over a range of 4000-400 cm⁻¹.
Synthesis of this compound via Fischer Esterification
Caption: A generalized workflow for the synthesis of this compound via Fischer Esterification.
-
Reactants: In a round-bottom flask, combine phenethyl alcohol and an excess of glacial acetic acid.
-
Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid.
-
Reflux: The reaction mixture is heated to reflux for 1-2 hours to allow the esterification to proceed towards completion.
-
Workup: After cooling, the mixture is transferred to a separatory funnel and washed successively with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and finally with brine.
-
Extraction and Drying: The organic layer is separated and dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.
-
Purification: The drying agent is removed by filtration, and the solvent (if any was used for extraction) is removed by rotary evaporation. The crude this compound is then purified by vacuum distillation to yield the pure product.
Safety and Handling
This compound is generally considered to be of low toxicity. However, it can cause serious eye irritation.[1] Standard laboratory safety precautions should be observed when handling this chemical.
-
Personal Protective Equipment (PPE): Wear safety goggles or a face shield, chemical-resistant gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or under a fume hood. Avoid contact with eyes, skin, and clothing. Avoid inhalation of vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
Conclusion
This compound is a well-characterized organic ester with a range of applications. This guide has provided a detailed summary of its physical and chemical properties, along with standardized protocols for their determination. The data and methodologies presented herein are intended to serve as a valuable resource for scientists and researchers engaged in work involving this compound. Adherence to the described experimental procedures and safety guidelines will ensure accurate and safe handling and analysis of this compound.
References
- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.tw]
- 2. filab.fr [filab.fr]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 5. Water Solubility | Scymaris [scymaris.com]
- 6. SSERC | Melting point determination [sserc.org.uk]
- 7. pennwest.edu [pennwest.edu]
Phenethyl Acetate: A Comprehensive Safety and Handling Guide for Laboratory Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Phenethyl acetate (B1210297), a common fragrance and flavoring agent, is also utilized in various research and development applications. While generally considered to have low systemic toxicity, its handling requires adherence to strict safety protocols to mitigate risks, particularly concerning serious eye damage. This guide provides a comprehensive overview of the safety data for phenethyl acetate, detailed handling precautions, and insights into its potential toxicological mechanisms.
Section 1: GHS Classification and Hazard Identification
This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazard associated with this compound is its potential to cause serious eye damage.
Table 1: GHS Classification for this compound
| Hazard Class | Hazard Category | Hazard Statement |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
Some sources may also classify it as a combustible liquid (Category 4) with the hazard statement H227.
Section 2: Physicochemical and Toxicological Data
A thorough understanding of the physicochemical and toxicological properties of this compound is crucial for safe handling and risk assessment.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 103-45-7 |
| Molecular Formula | C10H12O2 |
| Molecular Weight | 164.20 g/mol |
| Appearance | Colorless liquid |
| Odor | Floral, rose-like |
| Boiling Point | 232.6 °C |
| Melting Point | -31.1 °C |
| Flash Point | 101 °C |
| Density | 1.03 g/cm³ at 20 °C |
| Solubility in Water | Fully miscible |
Table 3: Toxicological Data for this compound
| Endpoint | Species | Route | Value |
| LD50 | Rat | Oral | 3,670 mg/kg |
| LD50 | Rabbit | Dermal | 6,210 mg/kg |
| Skin Corrosion/Irritation | Rabbit | Dermal | Not classified as an irritant |
| Serious Eye Damage/Irritation | Rabbit | Ocular | Causes serious eye damage |
Section 3: Experimental Protocols for Key Toxicological Studies
The toxicological data presented are typically derived from standardized studies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). Below are generalized methodologies for the key toxicological endpoints.
Acute Oral Toxicity - OECD Guideline 420 (Fixed Dose Procedure)
This method is designed to assess the acute toxic effects of a substance when administered orally at a fixed dose.
-
Test Animals: Typically, healthy, young adult rats of a single sex (usually females) are used.
-
Housing and Feeding: Animals are housed in appropriate conditions with access to food and water, except for a brief fasting period before dosing.
-
Dosing: The test substance is administered as a single oral dose by gavage. The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg) based on existing information.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days post-dosing.
-
Necropsy: A gross necropsy is performed on all animals at the end of the observation period.
Acute Dermal Toxicity - OECD Guideline 402
This guideline assesses the potential for a substance to cause toxicity through
An In-depth Technical Guide to the Physicochemical Properties of Phenethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the boiling and melting points of phenethyl acetate (B1210297), a compound of interest in various scientific and industrial applications. This document outlines the key physicochemical properties, details the experimental methodologies for their determination, and presents the data in a clear and accessible format for researchers, scientists, and professionals in drug development.
Physicochemical Data Summary
Phenethyl acetate, systematically known as 2-phenylethyl acetate, is an organic compound with the molecular formula C₁₀H₁₂O₂. It is crucial to distinguish it from its isomer, 1-phenylethyl acetate, and the related compound, phenethyl phenylacetate, as their physical properties differ significantly. The table below summarizes the experimentally determined boiling and melting points of this compound.
| Property | Value | Units |
| Boiling Point | 238 - 239 | °C |
| Melting Point | -31.1 | °C |
Note: The boiling point is reported at standard atmospheric pressure (760 mmHg).
Experimental Protocols
The following sections detail the standard laboratory procedures for the determination of the boiling and melting points of a liquid organic compound such as this compound.
2.1. Boiling Point Determination via the Thiele Tube Method
This method is a common and efficient way to determine the boiling point of a small liquid sample.
Materials:
-
Thiele tube
-
Mineral oil or other suitable high-boiling liquid
-
Thermometer
-
Small test tube (e.g., 75 x 10 mm)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attaching the test tube to the thermometer
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Clamps and stand
Procedure:
-
Add approximately 0.5 mL of this compound to the small test tube.
-
Place the capillary tube, with the sealed end pointing upwards, into the test tube containing the sample.
-
Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Fill the Thiele tube with mineral oil to a level above the side arm.
-
Clamp the Thiele tube to a stand and carefully insert the thermometer and test tube assembly, ensuring the sample is immersed in the oil.
-
Gently heat the side arm of the Thiele tube with a small flame or heating mantle. This will induce convection currents, ensuring uniform heating of the oil bath.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a continuous and rapid stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. Record this temperature.[1][2]
2.2. Melting Point Determination (for solidified sample)
Given that this compound has a melting point of -31.1 °C, this procedure would be conducted at sub-ambient temperatures. A cryostat or a specialized low-temperature melting point apparatus would be required. The general principle using a capillary method is described below.
Materials:
-
Low-temperature melting point apparatus or cryostat
-
Capillary tubes (sealed at one end)
-
Thermometer calibrated for low temperatures
-
Solidified this compound sample
Procedure:
-
Ensure the this compound sample is completely frozen.
-
Finely powder the solid sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.[3]
-
Place the capillary tube into the sample holder of the low-temperature melting point apparatus.
-
Set the apparatus to a temperature below the expected melting point and allow it to equilibrate.
-
Slowly increase the temperature at a rate of 1-2 °C per minute as the expected melting point is approached.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range). For a pure substance, this range should be narrow.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the determination of the boiling point of this compound using the Thiele tube method.
References
A Technical Guide to the Solubility of Phenethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of phenethyl acetate (B1210297), a key fragrance and flavor compound also utilized in various scientific applications. Understanding its solubility in different solvents is critical for formulation development, reaction chemistry, and purification processes. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of experimental workflows and solubility principles.
Core Concept: Solubility of Phenethyl Acetate
This compound (C₁₀H₁₂O₂) is an ester known for its pleasant floral aroma. Its solubility is governed by the principle of "like dissolves like." The molecule possesses both a nonpolar phenyl group and a moderately polar ester group. This dual character dictates its solubility behavior across a range of solvents. While it is sparingly soluble in water, it exhibits high solubility in many organic solvents.
Quantitative Solubility Data
The following table summarizes the calculated solubility of this compound in various common laboratory solvents at 25°C. This data is crucial for comparative analysis and solvent selection in experimental design.
| Solvent | Chemical Formula | Solubility (g/L) at 25°C | Molarity (mol/L) at 25°C | Qualitative Solubility |
| Water | H₂O | 3.44 | 0.021 | Sparingly Soluble |
| Ethanol | C₂H₅OH | 403.3 | 2.456 | Soluble |
| Methanol | CH₃OH | 528.46 | 3.218 | Soluble |
| Acetone | C₃H₆O | 345.04 | 2.101 | Soluble |
| Diethyl Ether | (C₂H₅)₂O | 250.72 | 1.527 | Soluble |
| n-Hexane | C₆H₁₄ | 10.79 | 0.066 | Slightly Soluble |
Molarity (mol/L) was calculated using the molar mass of this compound (164.20 g/mol ).
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound. This protocol outlines the key steps for its implementation.
Purpose
To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a constant temperature to reach equilibrium.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Glass flasks or vials with airtight seals
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
pH meter (for aqueous solutions)
Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a flask. The excess solid should be clearly visible.
-
Equilibration: Seal the flask and place it in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The agitation speed should be sufficient to keep the solid suspended without creating a vortex.
-
Phase Separation: After the equilibration period, allow the solution to stand undisturbed at the same constant temperature to let the undissolved solid settle.
-
Sample Collection and Clarification: Carefully withdraw an aliquot of the supernatant. It is critical to avoid disturbing the sediment. Clarify the collected sample by centrifugation or by filtering it through a membrane filter that is compatible with the solvent to remove all undissolved particles.
-
Sample Preparation for Analysis: Dilute the clarified supernatant with the same solvent to a concentration that falls within the calibrated range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure the reliability of the results.
Visualizations
Experimental Workflow
The following diagram illustrates the sequential steps of the shake-flask method for determining the equilibrium solubility of this compound.
Caption: Workflow for the Shake-Flask Solubility Assay.
Logical Relationships in Solubility
The solubility of this compound is fundamentally linked to the polarity of the solvent. The following diagram illustrates this relationship based on the "like dissolves like" principle.
An In-depth Technical Guide to Phenethyl Acetate: Structural Formula and Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of phenethyl acetate (B1210297), a significant compound in the fragrance, flavor, and pharmaceutical industries. It details the structural formula, physicochemical properties, and synthesis of phenethyl acetate, along with an exploration of its key structural isomers. This document is intended to serve as a valuable resource for professionals engaged in research and development.
This compound: Structure and Properties
This compound, systematically named 2-phenylethyl acetate, is an organic compound and the acetate ester of 2-phenylethanol (B73330).[1][2] It is a colorless liquid at room temperature, known for its pleasant floral and fruity aroma, often described as reminiscent of roses and honey.[3][4] This compound is found naturally in various fruits, flowers, and fermented products but is also widely produced synthetically for commercial use.[3][5]
The molecular formula for this compound is C₁₀H₁₂O₂.[5][6]
Chemical Structure:
(Where Ph represents a phenyl group)
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is crucial for its application in various formulations and for predicting its behavior in different chemical environments.
| Property | Value | References |
| Molecular Weight | 164.20 g/mol | [5][6] |
| Appearance | Colorless liquid | [6][7] |
| Density | 1.032 - 1.088 g/mL at 25 °C | [4][6][7][8] |
| Boiling Point | 238-239 °C | [3][6][7][8] |
| Melting Point | -31.1 °C | [1][3][4][7] |
| Refractive Index | 1.498 - 1.502 at 20°C | [1][6][7][8] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether. | [1][7] |
| Log P | 2.27 - 2.30 | [1][6] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and characterization of this compound.
¹H NMR (90 MHz, CDCl₃): The proton NMR spectrum provides characteristic signals corresponding to the different protons in the molecule.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.20 - 7.30 | m | 5H | Aromatic protons (C₆H₅) |
| 4.28 | t | 2H | -O-CH₂- |
| 2.92 | t | 2H | -CH₂-Ph |
| 2.01 | s | 3H | CH₃-C=O |
| Data sourced from PubChem CID 7654.[1] |
¹³C NMR (25.16 MHz, CDCl₃): The carbon NMR spectrum complements the proton NMR data for structural elucidation.
| Chemical Shift (ppm) | Assignment |
| 170.80 | C=O (ester carbonyl) |
| 137.86 | Quaternary aromatic carbon |
| 128.88 | Aromatic CH |
| 128.50 | Aromatic CH |
| 126.56 | Aromatic CH |
| 64.88 | -O-CH₂- |
| 35.12 | -CH₂-Ph |
| 20.83 | CH₃- |
| Data sourced from PubChem CID 7654.[1] |
Synthesis of this compound
This compound is commercially produced primarily through chemical synthesis. The most common method is the Fischer esterification of 2-phenylethanol with acetic acid.[3][6]
Experimental Protocol: Fischer Esterification
Objective: To synthesize this compound from 2-phenylethanol and acetic acid.
Materials:
-
2-phenylethanol
-
Glacial acetic acid
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous magnesium sulfate
-
Dichloromethane
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask, combine 2-phenylethanol and a molar excess of glacial acetic acid.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.
-
Equip the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the excess acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent (dichloromethane) by rotary evaporation.
-
The crude this compound can be purified by vacuum distillation.
To improve the yield, acetic anhydride (B1165640) can be used in place of acetic acid.[6]
Enzymatic Synthesis
An environmentally friendly alternative to chemical synthesis is the enzymatic synthesis of this compound.[9] This method often utilizes immobilized lipases, such as Novozym 435 from Candida antarctica, as a biocatalyst.[9][10] The reaction can be performed via esterification of 2-phenylethanol with an acyl donor like acetic anhydride or vinyl acetate.[9] This biocatalytic approach offers high conversion rates and enzyme reusability.[9]
Isomers of this compound
Isomers are molecules that have the same molecular formula but different structural arrangements. The molecular formula C₁₀H₁₂O₂ encompasses a wide variety of isomers with distinct chemical and physical properties.[11][12]
Key Structural Isomers
Below is a table summarizing some of the key structural isomers of this compound.
| Isomer Name | IUPAC Name | Structure | Key Properties/Notes |
| 1-Phenylethyl acetate | 1-phenylethyl acetate | CH₃COOCH(CH₃)C₆H₅ | Also known as styrallyl acetate. Possesses a more fruity and green odor compared to this compound.[6][13] |
| Benzyl propionate | Benzyl propanoate | CH₃CH₂COOCH₂C₆H₅ | Has a fruity aroma reminiscent of pear and jasmine.[6] |
| Ethyl 2-phenylacetate | Ethyl 2-phenylacetate | C₆H₅CH₂COOCH₂CH₃ | An ester with a honey-like scent. |
| Methyl 3-phenylpropanoate | Methyl 3-phenylpropanoate | C₆H₅CH₂CH₂COOCH₃ | An ester with a sweet, fruity, and cinnamon-like aroma. |
| Raspberry Ketone | 4-(4-hydroxyphenyl)butan-2-one | HOC₆H₄CH₂CH₂COCH₃ | A phenolic compound responsible for the aroma of raspberries.[11] |
| Ethyl Cinnamate | Ethyl (E)-3-phenylprop-2-enoate | C₆H₅CH=CHCOOCH₂CH₃ | An ester used as a flavoring agent and in the perfume industry.[11] |
Visualizations
The following diagrams illustrate the synthesis of this compound and the relationship between its isomers.
Caption: Fischer Esterification of 2-Phenylethanol.
Caption: Structural Isomers of C₁₀H₁₂O₂.
References
- 1. 2-Phenylethyl Acetate | C10H12O2 | CID 7654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 103-45-7 [chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Phenylethyl Acetate (103-45-7) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 6. ScenTree - Phenylethyl acetate (CAS N° 103-45-7) [scentree.co]
- 7. beta-phenethyl acetate [chembk.com]
- 8. 2-酢酸フェネチル 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Enzymatic synthesis of phenethyl ester from phenethyl alcohol with acyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. C10H12O2 isomers [molport.com]
- 13. 1-Phenylethyl Acetate | C10H12O2 | CID 62341 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Review of Phenethyl Acetate for Scientific Applications
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Phenethyl acetate (B1210297), a naturally occurring ester with a characteristic pleasant floral aroma, has garnered significant attention across various scientific disciplines. While widely recognized for its application in the fragrance and flavor industries, its utility extends to pharmaceutical formulations and as a versatile chemical intermediate. This technical guide provides a comprehensive review of phenethyl acetate, summarizing its chemical and physical properties, detailing synthesis methodologies, and exploring its biological significance.
Chemical and Physical Properties
This compound, with the chemical formula C₁₀H₁₂O₂, is the ester formed from the condensation of phenethyl alcohol and acetic acid.[1] It is a colorless liquid with a scent reminiscent of roses and honey and a taste profile described as raspberry-like.[1][2] It is found in a variety of fruits and biological products.[1] The compound's physical and chemical characteristics are crucial for its application in diverse experimental and industrial settings.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₀H₁₂O₂ | [1][3] |
| Molecular Weight | 164.20 g/mol | [3][4] |
| CAS Number | 103-45-7 | [3] |
| Appearance | Colorless liquid | [2][5] |
| Odor | Floral, rosy, honeyed | [2][6] |
| Density | 1.032 g/mL at 25 °C | [2] |
| Boiling Point | 238-239 °C | [2][3] |
| Melting Point | -31.1 °C | [1][3] |
| Refractive Index | n20/D 1.498 | |
| Solubility | Insoluble in water; soluble in organic solvents and oils | [3][4] |
| Flash Point | 105 °C (221 °F) | [5] |
| Vapor Density | 5.67 (vs air) |
Spectroscopic Data
The structural elucidation of this compound is well-documented through various spectroscopic techniques. The following tables summarize the key spectral data.
Table 2: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |
| 7.32 – 7.20 | m | 5H | Aromatic protons (C₆H₅) | [7] |
| 4.28 | t | 2H | -OCH₂- | [7] |
| 2.94 | t | 2H | -CH₂-Ph | [7] |
| 2.04 | s | 3H | -C(=O)CH₃ | [7] |
Table 3: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Chemical Shift (ppm) | Assignment | Reference |
| 171.22 | C=O | [7] |
| 137.95 | Aromatic C (quaternary) | [7] |
| 129.03 | Aromatic CH | [7] |
| 128.64 | Aromatic CH | [7] |
| 126.70 | Aromatic CH | [7] |
| 65.08 | -OCH₂- | [7] |
| 35.21 | -CH₂-Ph | [7] |
| 21.12 | -C(=O)CH₃ | [7] |
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Fragment | Reference |
| 164 | [M]⁺ | Molecular Ion | [7] |
| 105 | 99.99 | [C₈H₉]⁺ | [3] |
| 43 | 85.0 | [CH₃CO]⁺ | [3] |
Synthesis of this compound
This compound can be synthesized through various chemical and enzymatic methods. The choice of method often depends on the desired purity, scale, and economic feasibility.
Chemical Synthesis
1. Esterification of Phenethyl Alcohol
This is a common laboratory and industrial method involving the reaction of phenethyl alcohol with acetic acid or its derivatives.
-
Experimental Protocol:
-
In a round-bottomed flask equipped with a reflux condenser, mix phenethyl alcohol and an excess of acetic acid.
-
Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Heat the mixture to reflux for several hours.
-
After cooling, pour the mixture into water.
-
Separate the organic layer, wash it with a sodium bicarbonate solution to neutralize the excess acid, and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Purify the product by distillation under reduced pressure.[8]
-
2. Synthesis from Benzyl (B1604629) Chloride
An alternative chemical route starts from benzyl chloride.
-
Experimental Protocol:
-
React benzyl chloride with ethyl acetoacetate (B1235776) in the presence of a catalyst (e.g., sodium methoxide) to synthesize benzylacetone (B32356).
-
Treat the resulting benzylacetone with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), at room temperature to yield this compound.
-
The m-chlorobenzoic acid byproduct can be recovered by acidifying the aqueous layer.[9]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 103-45-7 [chemicalbook.com]
- 3. 2-Phenylethyl Acetate | C10H12O2 | CID 7654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Phenylethyl Acetate | C10H12O2 | CID 62341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ScenTree - Phenylethyl acetate (CAS N° 103-45-7) [scentree.co]
- 6. Phenylethyl Acetate (103-45-7) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN103553914A - Phenylethyl acetate synthesis method - Google Patents [patents.google.com]
The Role of Phenethyl Acetate in Insect Pheromone Communication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenethyl acetate (B1210297) (PA) is a naturally occurring aromatic ester found in a variety of fruits and fermented products, characterized by a pleasant floral and honey-like scent. In the intricate world of insect chemical communication, this volatile organic compound (VOC) plays a significant role as a semiochemical, mediating both inter- and intraspecific interactions. It has been identified as a crucial component in host-plant selection for certain fruit flies and beetles and is involved in pheromonal communication influencing mating and aggregation behaviors in some insect species. This technical guide provides an in-depth overview of the use of phenethyl acetate in insect pheromone studies, detailing its molecular interactions, experimental protocols for its study, and its potential applications in pest management.
Molecular Mechanisms of this compound Perception
The insect olfactory system is a highly sensitive and specific apparatus responsible for detecting a vast array of volatile compounds. This process is primarily mediated by odorant receptors (Ors), which are located on the dendrites of olfactory sensory neurons (OSNs). These receptors function in concert with a highly conserved co-receptor known as Orco.
Recent studies have elucidated the molecular-level interactions between this compound and the insect olfactory system, with Drosophila melanogaster serving as a key model organism. Research has demonstrated that this compound acts as an agonist of Orco, the odorant receptor co-receptor. This interaction is crucial as Orco is highly conserved across diverse insect taxa, suggesting that the findings may have broad applicability.
Signaling Pathway of Insect Odorant Receptors
The binding of an odorant molecule like this compound to an odorant receptor complex initiates a signal transduction cascade that results in the generation of an action potential. The generally accepted pathway is as follows:
-
Odorant Binding: Volatile molecules, including this compound, enter the sensillum lymph through pores in the cuticle of the insect antenna.
-
Transport: Odorant-binding proteins (OBPs) may bind to the odorant and transport it to the dendritic membrane of the olfactory sensory neuron.
-
Receptor Activation: The odorant-OBP complex or the odorant itself binds to and activates a specific odorant receptor (Or) which is complexed with the Orco co-receptor.
-
Ion Channel Gating: This activation leads to the opening of a non-selective cation channel, resulting in an influx of ions and depolarization of the neuronal membrane.
-
Signal Transduction: The depolarization generates an action potential that is transmitted to the antennal lobe of the insect brain for processing.
-
Signal Termination: Odorant-degrading enzymes (ODEs) in the sensillum lymph rapidly break down the odorant molecules, terminating the signal and allowing the neuron to reset.
Insect Olfactory Signaling Pathway
Quantitative Data on this compound Activity
Electrophysiological and behavioral studies have provided quantitative data on the efficacy of this compound as an insect attractant and an agonist of specific odorant receptors.
Methodological & Application
Application Notes: Synthesis of Phenethyl Acetate via Fischer Esterification
Introduction
Phenethyl acetate (B1210297) is an organic ester with a pleasant floral, rose-like aroma, making it a valuable compound in the fragrance, cosmetic, and food industries.[1] It is also found naturally in various fruits and flowers.[2] One of the most fundamental and widely used methods for synthesizing esters like phenethyl acetate is the Fischer-Speier esterification.[3] This method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4] In the case of this compound synthesis, phenethyl alcohol reacts with acetic acid in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid.[3][5]
The Fischer esterification is a reversible reaction.[6][7] To achieve a high yield of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of one of the reactants, often the less expensive one, or by removing water as it is formed during the reaction, for instance, by using a Dean-Stark apparatus.[3][4][7]
Key Applications:
-
Fragrance and Perfumery: A primary component in rose, jasmine, and other floral scents.
-
Food and Beverage: Used as a flavoring agent to impart fruity and floral notes.
-
Cosmetics and Personal Care: Incorporated into soaps, lotions, and other scented products.[1]
-
Pharmaceuticals: Serves as an intermediate in the synthesis of various pharmaceutical compounds.[5]
Experimental Protocols
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Notes |
| Phenethyl Alcohol | C₆H₅CH₂CH₂OH | 122.16 | Limiting reagent |
| Glacial Acetic Acid | CH₃COOH | 60.05 | Used in excess |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst, handle with extreme care |
| 5% Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | For neutralization of excess acid |
| Anhydrous Sodium Sulfate (B86663) | Na₂SO₄ | 142.04 | Drying agent |
| Diethyl Ether (or Dichloromethane) | (C₂H₅)₂O or CH₂Cl₂ | 74.12 or 84.93 | Extraction solvent |
| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | To aid in layer separation |
Apparatus
-
Round-bottom flask (appropriate size for the scale of the reaction)
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Distillation apparatus (for purification)
-
Drying tube (optional)
Reaction Procedure
-
Setup: Assemble a reflux apparatus using a round-bottom flask, a reflux condenser, and a heating source. Ensure all glassware is dry.
-
Charging the Flask: In the round-bottom flask, combine phenethyl alcohol and an excess of glacial acetic acid (a molar ratio of at least 3:1 of acetic acid to phenethyl alcohol is recommended to drive the equilibrium).[4]
-
Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 drops for a small-scale reaction) to the mixture.[4]
-
Reflux: Heat the reaction mixture to a gentle reflux for 1-2 hours.[6] The reaction temperature will be around 110-120°C.
-
Cooling: After the reflux period, turn off the heat and allow the mixture to cool to room temperature.
Work-up and Purification
-
Extraction: Transfer the cooled reaction mixture to a separatory funnel. Add an equal volume of cold water and diethyl ether (or dichloromethane). Shake the funnel gently, venting frequently to release any pressure. Allow the layers to separate.
-
Washing:
-
Drain the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
-
Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and add anhydrous sodium sulfate to remove any remaining traces of water. Swirl the flask and let it stand for 10-15 minutes.
-
Solvent Removal: Decant or filter the dried organic solution into a pre-weighed round-bottom flask. Remove the solvent using a rotary evaporator or by simple distillation.
-
Final Purification: The crude this compound can be purified by fractional distillation under reduced pressure to obtain the pure product.[6][8]
Quantitative Data Summary
| Parameter | Value/Condition | Reference/Notes |
| Reactant Molar Ratio | 1:3 to 1:4 (Phenethyl Alcohol : Acetic Acid) | Using excess acetic acid shifts the equilibrium to favor product formation.[4] |
| Catalyst | Concentrated H₂SO₄ | Other strong acids like p-toluenesulfonic acid can also be used.[3] |
| Reaction Temperature | ~110-120 °C (Reflux) | Typical for Fischer esterification.[3] |
| Reaction Time | 1-10 hours | Reaction time can vary based on scale and efficiency of heating.[3] |
| Typical Yield | 65-85% | Yield is dependent on reaction conditions and the efficiency of water removal or excess reactant used.[7][8] |
Visualizations
Caption: Mechanism of Fischer Esterification.
Caption: Experimental Workflow for Synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. researchgate.net [researchgate.net]
- 6. CN103553914A - Phenylethyl acetate synthesis method - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Note and Protocol for the Gas Chromatography Analysis of Phenethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenethyl acetate (B1210297) is an ester renowned for its pleasant floral and fruity aroma, reminiscent of roses and honey. It is a key fragrance component in perfumes, cosmetics, and a flavor constituent in various foods and beverages, including wine. In the pharmaceutical and drug development sectors, accurate quantification of phenethyl acetate may be crucial for quality control of raw materials, monitoring of synthesis reactions, or analysis of final products where it might be present as a volatile organic compound.
This document provides a detailed protocol for the quantitative analysis of this compound using gas chromatography with flame ionization detection (GC-FID) and gas chromatography-mass spectrometry (GC-MS) for confirmation.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the sample matrix. Below are protocols for a simple solvent matrix and a more complex matrix like a cosmetic cream.
A. Protocol for Simple Solvent Matrix (e.g., reaction mixture)
-
Dilution: Accurately dilute a known amount of the sample in a suitable solvent such as ethanol (B145695) or acetone. The final concentration should fall within the calibrated linear range of the instrument. A typical concentration for GC analysis is in the range of 1-100 µg/mL.
-
Internal Standard: Add an internal standard (e.g., phenyl acetate or 2-octanol) at a known concentration to the diluted sample. This will help to correct for variations in injection volume and instrument response.
-
Vortexing: Vortex the sample for 30 seconds to ensure homogeneity.
-
Filtration (Optional): If the sample contains any particulate matter, filter it through a 0.45 µm syringe filter into a GC vial.
-
Analysis: The sample is now ready for GC analysis.
B. Protocol for Complex Matrix (e.g., cosmetic cream)
This protocol utilizes liquid-liquid extraction to isolate this compound from the sample matrix.
-
Sample Weighing: Accurately weigh approximately 1 g of the cream sample into a centrifuge tube.
-
Internal Standard: Spike the sample with a known amount of internal standard.
-
Extraction Solvent: Add 10 mL of a suitable extraction solvent, such as ethyl acetate.
-
Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of this compound into the organic solvent.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic layer from the solid and aqueous phases.
-
Collection: Carefully transfer the supernatant (organic layer) to a clean GC vial.
-
Analysis: The extracted sample is ready for GC analysis.
Gas Chromatography (GC) Method
The following GC parameters can be used as a starting point and should be optimized for the specific instrument and application.
Table 1: Gas Chromatography Parameters
| Parameter | GC-FID | GC-MS |
| Column | DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | DB-5ms (or equivalent 5% Phenyl-methylpolysysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Helium, constant flow at 1.0 mL/min |
| Injector Temperature | 250 °C | 250 °C |
| Injection Volume | 1 µL | 1 µL |
| Injection Mode | Split (e.g., 50:1 ratio) | Split (e.g., 50:1 ratio) |
| Oven Program | Initial: 60 °C, hold for 2 minRamp: 10 °C/min to 280 °CFinal: Hold at 280 °C for 5 min | Initial: 60 °C, hold for 2 minRamp: 10 °C/min to 280 °CFinal: Hold at 280 °C for 5 min |
| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |
| Detector Temperature | 300 °C | N/A |
| MS Source Temperature | N/A | 230 °C |
| MS Quadrupole Temp. | N/A | 150 °C |
| Ionization Mode | N/A | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | N/A | m/z 40 - 350 |
Data Presentation
Quantitative analysis of this compound should be performed by creating a calibration curve with a series of standards of known concentrations.
Table 2: Example Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 50,000 |
| 5 | 255,000 |
| 10 | 510,000 |
| 25 | 1,275,000 |
|
Application Note: Interpreting the ¹H NMR Spectrum of Phenethyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of phenethyl acetate (B1210297). Included are the assigned chemical shifts, coupling constants, and multiplicities for each proton signal. A standard experimental protocol for acquiring a ¹H NMR spectrum is also provided, along with graphical representations of the molecular structure, proton relationships, and the experimental workflow to aid in understanding.
Introduction
Phenethyl acetate is an organic ester with a pleasant floral and fruity aroma, commonly used in the fragrance and flavor industry. In the context of drug development and organic synthesis, it serves as a valuable model compound for understanding the spectroscopic characteristics of molecules containing both aromatic and aliphatic ester moieties. ¹H NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by providing detailed information about the chemical environment of hydrogen atoms. This application note outlines the key features of the ¹H NMR spectrum of this compound and provides a protocol for its analysis.
Data Presentation: ¹H NMR Spectral Data of this compound
The ¹H NMR spectrum of this compound exhibits four distinct signals, corresponding to the four sets of non-equivalent protons in the molecule. The data, acquired on a 400 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃), is summarized in the table below.[1]
| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| H-Ar (Aromatic) | 7.32 - 7.20 | Multiplet (m) | - | 5H |
| -CH₂-O- (Methylene) | 4.28 | Triplet (t) | 7.1 | 2H |
| -CH₂-Ar (Methylene) | 2.94 | Triplet (t) | 7.1 | 2H |
| -C(=O)-CH₃ (Methyl) | 2.04 | Singlet (s) | - | 3H |
Interpretation of the Spectrum
The ¹H NMR spectrum of this compound can be interpreted as follows:
-
Aromatic Protons (7.32 - 7.20 ppm): The complex multiplet in this region corresponds to the five protons on the phenyl group.[1] The overlapping signals are a result of the slightly different chemical environments of the ortho, meta, and para protons.
-
Methylene (B1212753) Protons adjacent to Oxygen (4.28 ppm): This signal appears as a triplet, indicating that it is coupled to the adjacent methylene group with two protons (n+1 = 2+1 = 3 peaks). The downfield chemical shift is due to the deshielding effect of the neighboring electronegative oxygen atom of the ester group.[1]
-
Methylene Protons adjacent to the Aromatic Ring (2.94 ppm): This signal is also a triplet, as it is coupled to the other methylene group with two protons.[1] Its chemical shift is further downfield than a typical alkane due to the influence of the aromatic ring.
-
Methyl Protons of the Acetate Group (2.04 ppm): This signal is a singlet because there are no adjacent protons to cause splitting.[1] Its chemical shift is characteristic of a methyl group attached to a carbonyl carbon.
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To acquire a high-resolution ¹H NMR spectrum of this compound.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (B1202638) (TMS)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
Instrumentation:
-
400 MHz NMR Spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6 mL of CDCl₃ containing 0.03% TMS in a clean, dry vial.
-
Vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.
-
Transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth.
-
Place the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
-
-
Data Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Set the number of scans to be acquired (e.g., 8 or 16 for a concentrated sample).
-
Set the relaxation delay (e.g., 1-2 seconds).
-
Acquire the free induction decay (FID).
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the spectrum.
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.
-
Mandatory Visualizations
The following diagrams illustrate the structure of this compound and the workflow for its ¹H NMR analysis.
References
Enzymatic Synthesis of Phenethyl Acetate: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the enzymatic synthesis of phenethyl acetate (B1210297), a valuable flavor and fragrance compound with a characteristic rose-like scent. Utilizing lipase (B570770) as a biocatalyst offers a green and efficient alternative to traditional chemical synthesis. These protocols and data are intended to guide researchers in developing and optimizing the enzymatic production of phenethyl acetate.
Introduction
This compound is widely used in the food, cosmetic, and pharmaceutical industries. Enzymatic synthesis, particularly through transesterification or esterification reactions catalyzed by lipases, presents several advantages over chemical methods, including high specificity, mild reaction conditions, and reduced environmental impact. Immobilized lipases, such as Novozym® 435 from Candida antarctica lipase B, are particularly effective, allowing for easy separation from the reaction mixture and repeated use.
Data Summary
The efficiency of enzymatic this compound synthesis is influenced by several factors, including the choice of lipase, acyl donor, solvent, temperature, and substrate molar ratio. The following tables summarize quantitative data from various studies to facilitate comparison and optimization.
Table 1: Comparison of Different Lipases for this compound Synthesis
| Lipase Source | Immobilization/State | Acyl Donor | Solvent | Yield/Conversion | Reference |
| Candida antarctica (Novozym® 435) | Immobilized | Vinyl Acetate | n-Hexane | 38.06% | |
| Porcine Pancreatic Lipase (PPL) | - | Ethyl Acetate | n-Hexane | <10% | |
| Candida antarctica Lipase B (CAL-B) | Free | Ethyl Acetate | n-Hexane | <20% |
Table 2: Optimization of Reaction Conditions using Novozym® 435
| Parameter | Optimal Value | Substrates | Solvent | Yield/Conversion | Reference |
| Temperature | 57.8 °C | 2-phenethyl alcohol, Vinyl acetate | - | 85.4% | |
| Enzyme Amount | 122.5 mg | 2-phenethyl alcohol, Vinyl acetate | - | 85.4% | |
| Reaction Time | 79 min | 2-phenethyl alcohol, Vinyl acetate | - | 85.4% | |
| Temperature | 60 °C | 1-phenylethanol, Vinyl acetate | n-Hexane | 61.49% | |
| Enzyme Amount | 40 mg/ml | 1-phenylethanol, Vinyl acetate | n-Hexane | 61.49% | |
| Substrate Concentration | 100 mmol/ml (PE), 500 mmol/L (VA) | 1-phenylethanol, Vinyl acetate | n-Hexane | 61.49% | |
| Temperature | 54.03 °C | 2-phenethyl alcohol (62.07 mM), Ethyl acetate | Solvent-free | 99.01% | |
| Flow Rate | 2.75 mL/min | 2-phenethyl alcohol, Ethyl acetate | Solvent-free | 99.01% |
Table 3: Effect of Acyl Donor and Solvent on this compound Synthesis
| Acyl Donor | Solvent | Yield (%) | Reference |
| Ethyl Acetate | n-Hexane | 38.06 | |
| Vinyl Acetate | n-Hexane | 45.80 | |
| Methyl Acetate | n-Hexane | 31.51 | |
| Ethyl Formate | n-Hexane | 26.98 | |
| Vinyl Acetate | Toluene | 48.20 | |
| Vinyl Acetate | n-Heptane | 57.19 | |
| Vinyl Acetate | Acetonitrile | 44.21 | |
| Vinyl Acetate | Solvent-free | 45.80 | |
| Acetic Anhydride | - | 99.12% |
Experimental Protocols
The following are detailed protocols for the enzymatic synthesis of this compound.
Materials and Equipment
-
Enzyme: Immobilized Candida antarctica lipase B (Novozym® 435)
-
Substrates: 2-phenethyl alcohol, Vinyl acetate (or other acyl donors like ethyl acetate, acetic anhydride)
-
Solvent (optional): n-Hexane, Toluene, or other organic solvents. Solvent-free systems are also highly effective.
-
Reaction Vessel: Sealed glass vials or a temperature-controlled batch reactor.
-
Agitation: Magnetic stirrer or orbital shaker.
-
Temperature Control: Water bath or heating mantle.
-
Analytical Equipment: Gas chromatograph (GC) for monitoring reaction progress.
Protocol 1: Batch Synthesis in an Organic Solvent
This protocol is based on the optimization studies for high-yield synthesis.
-
Reaction Setup:
-
In a sealed glass vial, add 2-phenethyl alcohol and vinyl acetate. A typical molar ratio is 1:1 to 1:5 (alcohol to acyl donor).
-
Add the chosen organic solvent (e.g., n-hexane).
-
Add the immobilized lipase (e.g., Novozym® 435) at a concentration of approximately 10-40 mg/mL.
-
-
Reaction Conditions:
-
Incubate the reaction mixture at the optimal temperature, typically between 40°C and 60°C.
-
Agitate the mixture at a constant speed (e.g., 150-200 rpm) to ensure proper mixing.
-
-
Monitoring the Reaction:
-
Withdraw small aliquots of the reaction mixture at regular intervals.
-
Analyze the samples by gas chromatography (GC) to determine the concentration of this compound and the remaining substrates. A typical GC setup might involve a column like a KB-5, with specific temperature programming to separate the components.
-
-
Product Recovery:
-
After the reaction reaches the desired conversion, separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can be washed with fresh solvent and reused.
-
The solvent can be removed from the product mixture by rotary evaporation.
-
Further purification of this compound can be achieved by vacuum distillation or column chromatography if necessary.
-
Protocol 2: Solvent-Free Synthesis
Solvent-free systems offer a more environmentally friendly and economically viable option.
-
Reaction Setup:
-
Directly mix 2-phenethyl alcohol and the acyl donor (e.g., ethyl acetate or vinyl acetate) in the reaction vessel.
-
Add the immobilized lipase (Novozym® 435).
-
-
Reaction Conditions:
-
Maintain the reaction at the optimal temperature, for instance, around 54°C.
-
Ensure continuous and efficient stirring.
-
-
Monitoring and Recovery:
-
Follow the same procedures for monitoring the reaction and recovering the product as described in Protocol 1.
-
Visualizations
Lipase-Catalyzed Transesterification of this compound
The synthesis of this compound via transesterification using lipase follows a Ping-Pong Bi-Bi kinetic mechanism.
Caption: Ping-Pong Bi-Bi kinetic mechanism.
Experimental Workflow for Enzymatic Synthesis
The general workflow for the laboratory-scale synthesis and analysis of this compound is outlined below.
Application of Phenethyl Acetate in Fragrance Formulations: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenethyl acetate (B1210297) is a widely utilized aromatic ester in the fragrance and flavor industry, prized for its pleasant, sweet, floral, and fruity aroma reminiscent of rose and honey. Its versatility and cost-effectiveness make it a staple ingredient in a vast array of scented products, from fine fragrances to personal care items and household goods. This document provides detailed application notes and experimental protocols for the effective use of phenethyl acetate in fragrance formulations, aimed at researchers, scientists, and professionals in the field.
This compound, also known as 2-phenylethyl acetate, is the acetate ester of phenethyl alcohol. It occurs naturally in a variety of fruits, flowers, and alcoholic beverages but is predominantly produced synthetically for commercial use. Its characteristic scent profile, coupled with its stability and blending capabilities, allows it to be a key component in creating complex and appealing fragrances.
Physicochemical and Olfactory Properties of this compound
A comprehensive understanding of this compound's properties is crucial for its effective application in fragrance formulation. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₁₀H₁₂O₂ | |
| Molecular Weight | 164.20 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 238-239 °C at 760 mmHg | |
| Melting Point | -31 °C | |
| Density | 1.032 - 1.033 g/mL at 25 °C | |
| Flash Point | 105 °C (221 °F) | |
| Vapor Pressure | 0.056 mmHg at 25 °C | |
| Solubility | Moderately soluble in water; soluble in ethanol (B145695) and organic solvents. | |
| logP (o/w) | 2.30 |
Table 2: Olfactory Profile of this compound
| Attribute | Description | References |
| Odor Type | Floral, Fruity, Sweet | |
| Odor Description | A very sweet, rosy-fruity scent with nuances of honey, peach, and a slight greenness. | |
| Odor Strength | Medium | |
| Substantivity | Data not widely available, but generally considered a middle note. | |
| Odor Threshold | 40 to 200 ppb (parts per billion) | |
| Common Uses | Rose, jasmine, hyacinth, freesia, peony, magnolia, and oriental fragrance types. | |
| Typical Concentration | 1% to 10% in fragrance concentrates, but can be higher. |
Experimental Protocols
The following section outlines detailed methodologies for key experiments involving the application of this compound in fragrance formulations.
Fragrance Formulation Workflow
The creation of a fragrance is a systematic process that involves conceptualization, formulation, and evaluation. This compound is typically introduced during the blending stage as a middle note to impart its characteristic floral and sweet character.
Sensory Analysis Protocol: Odor Threshold Determination
This protocol describes the determination of the odor detection threshold of this compound using a forced-choice ascending concentration series method.
Objective: To determine the lowest concentration at which the odor of this compound is detectable by a sensory panel.
Materials:
-
This compound (high purity)
-
Odor-free water or ethanol as a solvent
-
Glass bottles with PTFE-lined caps
-
Graduated pipettes and volumetric flasks
-
Sensory panel of at least 10 trained assessors
Procedure:
-
Sample Preparation: Prepare a series of dilutions of this compound in the chosen solvent. The concentration steps should be logarithmic (e.g., a factor of 2 or 3 between dilutions).
-
Triangle Test Setup: For each concentration level, present three samples to each panelist: two are blanks (solvent only) and one contains the diluted this compound. The position of the scented sample should be randomized for each trial.
-
Panelist Instructions: Instruct panelists to sniff each sample and identify the one that is different from the other two. Even if they are not certain, they must make a choice.
-
Data Collection: Record whether each panelist correctly identified the scented sample at each concentration level.
-
Ascending Series: Start with the lowest concentration and proceed to higher concentrations. The threshold for an individual is the concentration at which they correctly identify the sample in two consecutive trials.
-
Data Analysis: The group threshold is typically calculated as the geometric mean of the individual thresholds.
Stability Testing Protocol for a Fragrance Tincture
This protocol outlines an accelerated stability test for a fragrance tincture containing this compound to evaluate its physical and chemical integrity over time.
Objective: To assess the stability of a fragrance formulation containing this compound under accelerated conditions.
Materials:
-
Fragrance tincture containing this compound
-
Glass vials with airtight seals (representing final packaging)
-
Controlled temperature and humidity chambers
-
pH meter, viscometer, and gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Initial Analysis: Before starting the stability test, perform a baseline analysis of the fragrance tincture. This should include:
-
Visual assessment (color, clarity)
-
Odor evaluation by a trained perfumer
-
pH measurement
-
Viscosity measurement
-
GC-MS analysis to determine the initial concentration of this compound and other key components.
-
-
Sample Storage: Store the fragrance tincture samples in the sealed glass vials under the following conditions:
-
Accelerated Condition: 40°C ± 2°C / 75% RH ± 5% RH
-
Control Condition: 25°C ± 2°C / 60% RH ± 5% RH
-
-
Time Points: Evaluate the samples at specified time intervals (e.g., 0, 1, 2, and 3 months for accelerated testing).
-
Evaluation: At each time point, perform the same analyses as the initial assessment (visual
Application Notes & Protocols: Derivatization for the GC Analysis of Phenethyl Acetate and Related Compounds
Introduction
Gas Chromatography (GC) is a premier technique for the analysis of volatile and semi-volatile compounds. Phenethyl acetate, an ester known for its pleasant floral and fruity aroma, is generally volatile enough for direct analysis by GC-Mass Spectrometry (GC-MS) without chemical modification. However, in many applications, such as quality control, metabolic studies, or reaction monitoring, the analytical focus extends to its precursors, isomers, or degradation products, which may possess polar functional groups.
Specifically, the primary precursor to this compound, phenethyl alcohol, contains a polar hydroxyl (-OH) group. This group can lead to poor chromatographic peak shape (tailing) and reduced thermal stability, compromising analytical accuracy and sensitivity. Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile derivatives, thereby improving GC performance.
These application notes provide detailed protocols for the two most common derivatization techniques for compounds containing hydroxyl groups, like phenethyl alcohol: silylation and acetylation . These methods enhance volatility and thermal stability, leading to improved chromatographic resolution and detection for GC-based analysis.
Method 1: Silylation
Silylation is one of the most prevalent derivatization techniques for GC analysis. It involves the
Application Notes and Protocols for the Continuous Production of 2-Phenylethyl Acetate in a Packed-Bed Reactor
Introduction
2-Phenylethyl acetate (B1210297) (2-PEAc) is a valuable ester characterized by a pleasant rose-like aroma, making it a widely used ingredient in the food, cosmetic, and soap industries. Biotechnological production of 2-PEAc through enzymatic catalysis presents a green and sustainable alternative to traditional chemical synthesis or extraction from natural sources. The use of immobilized lipases in a continuous packed-bed reactor offers several advantages, including enzyme reusability, ease of product separation, and the potential for long-term, stable operation, making it suitable for industrial-scale production. This document provides detailed application notes and protocols for the continuous synthesis of 2-phenylethyl acetate in a solvent-free system using a packed-bed reactor.
Key Reaction
The synthesis of 2-phenylethyl acetate is achieved through the transesterification of 2-phenethyl alcohol and an acyl donor, such as ethyl acetate or vinyl acetate, catalyzed by an immobilized lipase (B570770), commonly Novozym® 435 (lipase B from Candida antarctica). The reaction proceeds as follows:
2-Phenethyl Alcohol + Ethyl Acetate ⇌ 2-Phenylethyl Acetate + Ethanol
Experimental Protocols
Materials and Equipment
Materials:
-
2-Phenethyl alcohol (2-PE)
-
Ethyl acetate (EA)
-
Immobilized lipase (e.g., Novozym® 435, 10,000 PLU g⁻¹)
-
4 Å molecular sieves
-
Standards for gas chromatography (GC) analysis (2-phenylethyl acetate and 2-phenethyl alcohol)
Equipment:
-
Packed-bed reactor (e.g., stainless-steel tube, 25 cm length, 0.46 cm inner diameter)
-
High-performance liquid chromatography (HPLC) pump or peristaltic pump
-
Water bath or column heater for temperature control
-
Feeding flask for the reaction mixture
-
Collection vials
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., HP-5)
Preparation of Reagents and Reactor
-
Dehydration of Reactants: All reactants, including 2-phenethyl alcohol and ethyl acetate, must be dehydrated prior to use by storing them over 4 Å molecular sieves overnight. This is crucial to minimize water content, which can lead to hydrolysis of the ester product and reduce enzyme activity.
-
Preparation of the Packed-Bed Reactor:
-
Carefully pack the stainless-steel tube reactor with a known amount of immobilized lipase (e.g., 1 gram of Novozym® 435).
-
Ensure the packing is uniform to prevent channeling of the fluid flow.
-
Connect the reactor to the pump and the collection system.
-
-
Preparation of the Substrate Feed:
-
Prepare the reaction mixture by dissolving 2-phenethyl alcohol in ethyl acetate to the desired concentration (e.g., ranging from 100 mM to 500 mM).
-
Thoroughly mix the solution in the feeding flask.
-
Continuous Synthesis Procedure
-
System Equilibration:
-
Set the desired reaction temperature using the water bath or column heater (e.g., between 45°C and 65°C).
-
Allow the reactor to reach the set temperature.
-
-
Initiation of Continuous Flow:
-
Pump the prepared substrate feed mixture continuously through the packed-bed reactor at a specific flow rate (e.g., between 1 mL/min and 5 mL/min).
-
-
Sample Collection:
-
Collect samples of the effluent from the reactor outlet at regular time intervals.
-
-
Long-Term Operation:
-
The continuous packed-bed reactor can be operated for extended periods (e.g., 72 hours or more) to assess the stability of the immobilized enzyme.
-
Quantification of 2-Phenylethyl Acetate
-
Sample Preparation: Dilute the collected samples with a suitable solvent if necessary.
-
Gas Chromatography (GC) Analysis:
-
Analyze the samples using a gas chromatograph to determine the concentrations of 2-phenylethyl acetate and unreacted 2-phenethyl alcohol.
-
Typical GC conditions:
-
Injector Temperature: 250°C
-
Detector (FID) Temperature: 250°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220°C).
-
Carrier Gas: Nitrogen or Helium.
-
-
-
Calculation of Molar Conversion:
-
Calculate the molar conversion of 2-phenylethyl acetate based on the initial concentration of 2-phenethyl alcohol and the amount of 2-phenylethyl acetate produced.
-
Data Presentation
The following tables summarize the experimental conditions and results from studies on the continuous production of 2-phenylethyl acetate.
Table 1: Experimental Factors and Levels for Optimization Studies
| Factor | Level 1 | Level 2 | Level 3 |
| 2-Phenethyl Alcohol Concentration (mM) | 100 | 300 | 500 |
| Flow Rate (mL/min) | 1 | 3 | 5 |
| Temperature (°C) | 45 | 55 | 65 |
This table is based on a Box-Behnken experimental design used to investigate the influence of these factors on the molar conversion of 2-PEAc.
Table 2: Optimal Reaction Conditions for Maximum Molar Conversion
| Parameter | Optimal Value |
| 2-Phenethyl Alcohol Concentration | 62.07 mM |
| Flow Rate | 2.75 mL/min |
| Temperature | 54.03 °C |
| Maximum Molar Conversion | 99.01 ± 0.09% |
These optimal conditions were determined using response surface methodology and ridge max analysis.
Table 3: Effect of Flow Rate on Molar Conversion
| Flow Rate (mL/min) | Molar Conversion (%) |
| 1 | 100 |
| 3 | 95 |
| 5 | 80 |
Conditions: 100 mM 2-phenethyl alcohol, 50°C, 1 g Novozym® 435.
Visualizations
Experimental Workflow
Troubleshooting & Optimization
Optimizing reaction conditions for enzymatic synthesis of phenethyl acetate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of phenethyl acetate (B1210297).
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of phenethyl acetate, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: Why is my ester conversion rate low?
A low conversion rate can be attributed to several factors, ranging from suboptimal reaction conditions to enzyme inhibition.
-
Suboptimal Reaction Parameters: The choice of enzyme, acyl donor, solvent, temperature, and molar ratio of substrates significantly impacts the reaction equilibrium and rate. Ensure these are optimized for your specific system. For instance, Novozym 435, an immobilized lipase (B570770) from Candida antarctica, is a commonly used and effective catalyst for this synthesis. Vinyl acetate or acetic anhydride (B1165640) often serve as more efficient acyl donors than ethyl acetate.
-
Presence of Excess Water: Esterification is a reversible reaction. An excess of water in the reaction medium will shift the equilibrium towards hydrolysis, breaking down the newly formed this compound. Water is produced as a byproduct of the reaction, which can lead to a decrease in conversion over time.
-
Enzyme Inhibition: High concentrations of the alcohol substrate (phenethyl alcohol) or the byproduct (e.g., ethanol (B145695) when using ethyl acetate as an acyl donor) can inhibit the enzyme, reducing its activity.
-
Inadequate Enzyme Loading: The amount of enzyme used is a critical factor. Too little enzyme will result in a slow reaction rate and low yield.
Q2: My reaction starts well, but the conversion rate plateaus or decreases over time. What is happening?
This is a common observation, particularly in batch reactors, and is often due to the accumulation of byproducts.
-
Water Accumulation: As the esterification reaction proceeds, water is produced. This accumulation of water can shift the reaction equilibrium back towards hydrolysis of the ester. Continuous removal of water is necessary to drive the reaction towards product formation and maintain high conversion rates.
-
Byproduct Inhibition: If using an acyl donor like ethyl acetate, the co-product ethanol can accumulate and inhibit the enzyme.
-
Enzyme Denaturation: Although less common with robust immobilized enzymes like Novozym 435, prolonged exposure to suboptimal conditions (e.g., very high temperatures) can lead to enzyme denaturation and loss of activity.
Q3: How do I choose the right solvent for the reaction?
The choice of solvent can significantly influence enzyme activity and substrate solubility.
-
Non-polar Organic Solvents: Solvents like n-hexane are often used and can lead to high conversion rates. They can help to minimize the interaction of water with the enzyme, thus favoring synthesis over hydrolysis.
-
Solvent-Free Systems: Using one of the reactants, typically the acyl donor (e.g., ethyl acetate), as the solvent is an environmentally friendly and efficient option. This approach leads to high substrate concentrations and can simplify downstream processing.
-
Aqueous Media: While challenging due to the competing hydrolysis reaction, enzymatic synthesis in water is possible, particularly with enzyme immobilization techniques that modify the enzyme's microenvironment to favor synthesis. An acyltransferase from Mycobacterium smegmatis has been shown to be effective in an aqueous system.
Q4: I am using an immobilized enzyme. Why is its activity lower than expected?
Several factors can affect the performance of immobilized enzymes.
-
Mass Transfer Limitations: The rate of diffusion of substrates to the active sites of the immobilized enzyme and the diffusion of products away can be limiting. Inadequate mixing can exacerbate this issue.
-
Enzyme Leaching: In some cases, the enzyme may detach from the support material and leach into the reaction medium, reducing the effective enzyme concentration.
-
Changes in Enzyme Conformation: The immobilization process itself can sometimes alter the enzyme's three-dimensional structure, leading to a decrease in activity.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the enzymatic synthesis of this compound?
The optimal temperature is dependent on the specific enzyme being used. For Novozym 4
Preventing hydrolysis of phenethyl acetate during workup.
Technical Support Center: Phenethyl Acetate (B1210297) Purification
This guide provides troubleshooting advice and detailed protocols for preventing the hydrolysis of phenethyl acetate during reaction workups.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound hydrolysis and why is it a problem during workup?
This compound, like all esters, can undergo hydrolysis, a chemical reaction where the ester bond is cleaved by water to form its parent alcohol (phenethyl alcohol) and carboxylic acid (acetic acid). This process is significantly accelerated by the presence of acid or base catalysts, which are often used in synthesis and must be removed during the workup. If hydrolysis occurs, it leads to a lower yield of your desired ester product and contamination with byproducts that may be difficult to separate.
Q2: What are the common indicators that my this compound has hydrolyzed?
The primary signs of hydrolysis include:
-
A lower-than-expected yield of the purified this compound.
-
The presence of impurities corresponding to phenethyl alcohol and acetic acid in analytical data (e.g., NMR, GC-MS).
-
In infrared (IR) spectroscopy, the appearance of a broad O-H stretching band (typically around 2500-3300 cm⁻¹), which is characteristic of the carboxylic acid group of acetic acid.
Q3: My synthesis was run under acidic conditions. How should I design the workup to prevent hydrolysis?
When working up a reaction performed with an acid catalyst (e.g., sulfuric acid in a Fischer esterification), the goal is to neutralize the acid without introducing harsh conditions that could themselves promote hydrolysis.
-
Neutralization: Use a mild base. A cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) is ideal. Add it slowly to the chilled reaction mixture until the effervescence (CO₂ gas formation) stops, which indicates the acid has been neutralized.
-
Temperature Control: Perform all aqueous washes at a low temperature (0-5 °C) in an ice bath. This dramatically slows the rate of potential hydrolysis.
-
Minimize Contact Time: Do not allow the organic layer to remain in contact with the aqueous layers for extended periods. Separate the layers promptly after each wash.
Q4: I used a strong base (e.g., NaOH, LDA) in my reaction. How can I safely work up the mixture to isolate my ester?
The main risk here is base-catalyzed hydrolysis, also known as saponification. This reaction is effectively irreversible and converts your ester into a carboxylate salt (sodium acetate), making it unrecoverable as an ester in the workup.
-
Quench at Low Temperature: Always cool the reaction mixture to 0 °C or below before adding any quenching solution.
-
Careful Neutralization: Neutralize the strong base by slowly adding a pre-chilled, dilute acid, such as 1M HCl. It is critical to monitor the pH of the aqueous layer to avoid over-acidification, which could subsequently cause acid-catalyzed hydrolysis. Aim for a final pH of approximately 7.
Q5: Besides neutralizing acids and bases, what other steps are crucial for preventing hydrolysis?
-
Water Wash: After neutralization, wash the organic layer with cold, deionized water to remove any remaining salts or water-soluble impurities.
-
Brine Wash: Perform a final wash with a cold, saturated aqueous sodium chloride (brine) solution. This helps to remove the bulk of the dissolved water from the organic layer, improving the efficiency of the final drying step.
-
Drying: Thoroughly dry the isolated organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), before removing the solvent.
Data Presentation
Table 1: Hydrolysis Risk Associated with Common Workup Reagents
This table summarizes the relative risk of inducing this compound hydrolysis with common aqueous workup reagents and conditions.
| Reagent/Solution | Temperature (°C) | Contact Time | Hydrolysis Risk | Recommended Use |
| Saturated Sodium Bicarbon |
Technical Support Center: Purification of Products Containing Phenethyl Alcohol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on how to effectively remove unreacted phenethyl alcohol from reaction products.
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the key physical properties of phenethyl alcohol that are relevant for its removal?
A1: Understanding the physical properties of phenethyl alcohol is crucial for selecting an appropriate purification method. It is a colorless liquid with a high boiling point and slight solubility in water.[1][2]
| Property | Value | Source |
| Boiling Point | 219-221 °C (at 760 mmHg) | [1][3][4] |
| Melting Point | -27 °C | [1][3][4] |
| Density | 1.020 g/mL (at 20 °C) | [3][4] |
| Solubility | Slightly soluble in water; miscible with most organic solvents (e.g., ethanol, ether, chloroform).[1][5] | |
| Vapor Pressure | 1 mmHg (at 58 °C) | [3] |
Liquid-Liquid Extraction
Q2: When is liquid-liquid extraction a suitable method for removing phenethyl alcohol?
A2: Liquid-liquid extraction is a suitable method when your desired product has significantly different solubility in a pair of immiscible solvents (e.g., an organic solvent and water) compared to phenethyl alcohol.[6][7] Since phenethyl alcohol is only slightly soluble in water, washing the organic layer containing your product with water can effectively remove it.[1][2] This method is particularly useful for products that are not water-soluble.
Q3: I performed a water wash, but my product is still contaminated with phenethyl alcohol. What can I do?
A3: If a simple water wash is insufficient, you can try the following:
-
Increase the number of washes: Perform multiple sequential washes with water. For polar solvents like DMF or DMSO, a rule of thumb is to wash with 5 volumes of water for every volume of the solvent.[8]
-
Use a brine wash: After washing with water, perform a final wash with a saturated sodium chloride (brine) solution. This can decrease the solubility of organic compounds in the aqueous layer and help break up emulsions.
-
Adjust the pH: If your product is a neutral compound, but the reaction mixture contains acidic or basic impurities, you can use a dilute acid or base wash to ionize and remove them into the aqueous layer.[7] For example, washing with a dilute HCl solution will protonate basic impurities, making them water-soluble.[8]
-
Solvent Selection: The choice of both the reaction and extraction solvent is critical. Some polar aprotic solvents used in reactions (like DMF or THF) can be difficult to remove and may retain phenethyl alcohol in the organic layer.[5][6] If possible, remove the reaction solvent via rotary evaporation before the extractive workup.[5][8]
Q4: What are the best extraction solvents to separate phenethyl alcohol from an aqueous phase?
A4: A study on the extraction of phenethyl alcohol from the leftover water in a distillation pot found varying efficiencies for different organic solvents. Hexane and Dichloromethane were shown to be highly effective.
| Solvent | Phenethyl Alcohol Recovered |
| Hexane | 100% |
| Dichloromethane | 96.1% |
| Chloroform | 96.1% |
| Ethyl Acetate | 89.6% |
| Toluene | 74.0% |
| Cyclohexane | 46.3% |
| Diethyl Ether | 46.3% |
| Petroleum Ether | 0.42% |
| (Data sourced from a study on recovering phenethyl alcohol from distillation residue of Rosa damascena Mill.)[9] |
Distillation
Q5: Can I remove phenethyl alcohol by distillation?
A5: Yes, distillation is a common method for purification.[10] However, due to phenethyl alcohol's high boiling point (219-221 °C), this method is most effective when your product has a significantly different boiling point.[1]
-
Simple/Fractional Distillation: Use if your product has a much lower boiling point or is a solid that is stable at high temperatures. Fractional distillation is recommended over simple distillation for better separation.[10]
-
Vacuum Distillation: This is highly recommended. Lowering the pressure reduces the boiling point of phenethyl alcohol, making it easier to remove without exposing your product to potentially damaging high temperatures.[11]
-
Steam Distillation: This technique can be used to remove phenethyl alcohol from the reaction mixture.[12][13] It is particularly useful for separating it from high-boiling or non-volatile products.
-
Azeotropic or Extractive Distillation: These advanced techniques involve adding a solvent to alter the relative volatility of the components. Solvents like water, alkylene glycols, or glycerol (B35011) can be used for azeotropic or extractive distillation of phenethyl alcohol.[10][14]
Q6: I'm having trouble with distillation due to the high boiling point. What are the risks and how can I mitigate them?
A6: The primary risks associated with the high-temperature distillation of phenethyl alcohol are product decomposition and safety hazards.[10]
-
Product Decomposition: Many organic compounds are not stable at temperatures approaching 220 °C.
-
Safety: High temperatures require specific equipment and careful handling to prevent accidents.[10] Mitigation Strategy: The most effective strategy is to perform the distillation under reduced pressure (vacuum distillation). This will significantly lower the boiling point, protecting your product and making the process safer.
Chromatography and Other Methods
Q7: Is column chromatography effective for removing phenethyl alcohol?
A7: Yes, column chromatography is a very effective method for purifying products from unreacted phenethyl alcohol, especially on a laboratory scale. Since phenethyl alcohol is a polar compound (due to the hydroxyl group), it will adhere more strongly to polar stationary phases like silica (B1680970) gel compared to non-polar products. You can use a solvent system (eluent) that allows your less polar product to elute from the column first, leaving the phenethyl alcohol behind. Analytical techniques like HPLC and GC can also be used for separation and to check the purity of the final product.[15][16][17][18]
Q8: My product is a solid. Can I use recrystallization?
A8: Recrystallization is an excellent method if your desired product is a solid and phenethyl alcohol is an impurity.[19][20] The principle is to find a solvent in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.[19] Since phenethyl alcohol is a liquid at room temperature and miscible with many organic solvents, it will likely remain in the cold solvent (mother liquor) after your solid product has crystallized.[1][20]
Experimental Protocols
Protocol 1: Removal by Liquid-Liquid Extraction
This protocol is suitable for a water-insoluble product.
-
Solvent Removal (Optional but Recommended): If the reaction was conducted in a water-miscible solvent like THF or acetonitrile, remove the solvent under reduced pressure using a rotary evaporator.[5][8]
-
Dissolution: Dissolve the crude product mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). The volume should be sufficient to fully dissolve the product.
-
Transfer: Transfer the solution to a separatory funnel.
-
Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to release pressure. Close the stopcock and shake vigorously for 1-2 minutes.
-
Separation: Place the funnel in a ring stand and allow the layers to separate completely.
-
Drain: Drain the lower (aqueous) layer. If you are unsure which layer is aqueous, add a few drops of water and observe where they go.
-
Repeat: Repeat the wash (steps 4-6) 2-3 more times to maximize the removal of phenethyl alcohol.
-
Brine Wash: Perform a final wash with a saturated NaCl (brine) solution to remove residual water from the organic layer.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.
Protocol 2: Removal by Vacuum Distillation
This protocol is suitable for a liquid product with a boiling point significantly different from phenethyl alcohol, or a thermally stable solid product.
-
Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Use a short Vigreux column for efficient separation.[10] Ensure all glass joints are properly sealed with vacuum grease.
-
Heating: Place the flask containing the crude product in a heating mantle. Add a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.
-
Distillation: Begin heating the mixture gently.
-
Fraction Collection: Collect the fractions that distill over at different temperature ranges. If your product is more volatile, it will distill first. If phenethyl alcohol is more volatile (unlikely unless the product has a very high boiling point), it will distill first. Monitor the temperature and pressure closely.
-
Purity Check: Analyze the collected fractions using an appropriate method (e.g., GC, HPLC, NMR) to determine their composition and confirm the removal of phenethyl alcohol.
Visualizations
Caption: Workflow for removing phenethyl alcohol via liquid-liquid extraction.
Caption: Workflow for separating phenethyl alcohol via vacuum distillation.
References
- 1. Phenethyl Alcohol Phenyl Ethanol Phenylethyl Alcohol USP IP, with SDS [mubychem.com]
- 2. Phenethyl alcohol | 60-12-8 [chemicalbook.com]
- 3. 苯乙醇 natural, ≥99%, FCC, FG | Sigma-Aldrich [sigmaaldrich.com]
- 4. Phenethyl alcohol CAS#: 60-12-8 [m.chemicalbook.com]
- 5. Workup [chem.rochester.edu]
- 6. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 7. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. A Major Loss of Phenyl Ethyl Alcohol by the Distillation Procedure of Rosa damascene Mill [jmpb.areeo.ac.ir]
- 10. chemicalforum.webqc.org [chemicalforum.webqc.org]
- 11. US2483323A - Method of preparing phenyl ethyl alcohol - Google Patents [patents.google.com]
- 12. US1698932A - Purification of phenyl ethyl alcohol - Google Patents [patents.google.com]
- 13. US1752365A - Method of purifying phenyl ethyl alcohol - Google Patents [patents.google.com]
- 14. US4359365A - Method of purification of β-phenylethyl alcohol - Google Patents [patents.google.com]
- 15. Separation of Phenethyl alcohol, p-(tert-butyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. HPLC Determination of Phenethyl alcohol on Newcrom BH Column | SIELC Technologies [sielc.com]
- 17. academic.oup.com [academic.oup.com]
- 18. academicjournals.org [academicjournals.org]
- 19. people.chem.umass.edu [people.chem.umass.edu]
- 20. mt.com [mt.com]
Technical Support Center: Phenethyl Acetate Synthesis Scale-Up
Welcome to the Technical Support Center for Phenethyl Acetate (B1210297) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up phenethyl acetate production. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My scaled-up esterification reaction is not reaching completion. What are the common causes?
A1: Incomplete esterification reactions during scale-up can stem from several factors:
-
Equilibrium Limitations : Esterification is a reversible reaction. As water is produced, it can shift the equilibrium back towards the reactants, preventing full conversion. This is a primary challenge in Fischer esterification.
-
Insufficient Catalyst Activity : The catalyst-to-substrate ratio may not have been scaled appropriately, or the catalyst may have degraded. For heterogeneous catalysts, mass transfer limitations can also reduce apparent activity.
-
Poor Mass and Heat Transfer : In larger reactors, inefficient mixing can lead to non-uniform temperature and concentration profiles, creating localized areas where the reaction is slow or has stopped. Removing heat from large-scale exothermic reactions is a common problem.
-
Presence of Water : Water in the starting materials or from atmospheric moisture can hydrolyze the ester or inhibit the forward reaction. It's crucial to ensure all reagents and equipment are anhydrous.
Q2: We are experiencing a significant drop in yield upon moving from a lab-scale batch to a pilot-scale reactor. Why might this be happening?
A2: A drop in yield during scale-up is a frequent challenge. Besides incomplete reactions, consider these possibilities:
-
Side Reactions : Higher temperatures or longer reaction times, sometimes necessary at larger scales, can promote side reactions like dehydration of the phenethyl alcohol or polymerization. Using strong mineral acids as catalysts can also lead to undesirable side-products.
-
Product Isolation and Purification Issues : Methods that work well in the lab, like simple extraction and distillation, may be less efficient at scale. Product can be lost during workup phases, such as transfers, washes, and neutralization steps.
-
Changes in Surface Area to Volume Ratio : This fundamental aspect of scaling up affects heat transfer. Inefficient heat removal can lead to hot spots, promoting byproduct formation and reducing selectivity towards the desired ester.
Q3: What are the primary challenges in purifying this compound at an industrial scale?
A3: Purification is a critical step where scalability issues often emerge. Key challenges include:
-
Removal of Unreacted Starting Materials : The boiling points of phenethyl alcohol and this compound are relatively close, which can make fractional distillation difficult and energy-intensive.
-
Byproduct Separation : Separating structurally similar byproducts from the main product can be complex. Traditional methods like column chromatography are often not economically viable for large-scale production.
-
Wastewater Treatment : The use of homogeneous acid catalysts like sulfuric acid requires a neutralization step, which generates a significant amount of acidic wastewater that must be treated before discharge.
Q4: Our heterogeneous catalyst is deactivating quickly in our continuous flow reactor. What is the likely cause and how can we address it?
A4: Catalyst deactivation in continuous systems is a major operational concern. The primary causes are:
-
Fouling (Coking) : Deposition of carbonaceous materials on the catalyst surface can block active sites and pores. This is common when running reactions with organic molecules at elevated temperatures.
-
Poisoning : Impurities in the feedstock, such as sulfur or nitrogen compounds, can strongly bind to the catalyst's active sites, rendering them inactive.
-
Thermal Degradation (Sintering) : High operating temperatures can cause the catalyst particles to agglomerate, reducing the active surface area.
-
Mechanical Degradation : The physical stress from fluid flow in a packed-bed reactor can cause the catalyst support to break down over time.
To address this, consider purifying the feedstock, optimizing the reaction temperature to minimize coke formation, or implementing a regeneration cycle for the catalyst.
Q5: What are the main safety considerations when scaling up this compound synthesis?
A5: Safety is paramount during scale-up. Key considerations include:
-
Thermal Runaway : Esterification reactions are often exothermic. The reduced surface-area-to-volume ratio in large reactors makes heat dissipation more challenging, increasing the risk of a thermal runaway.
-
Handling of Raw Materials : Phenethyl alcohol can cause serious eye damage. Acetic acid and strong acid catalysts are corrosive. Appropriate personal protective equipment (PPE) and handling procedures are essential.
-
Flammability : this compound and its reactants are combustible. Ensure proper grounding of equipment to prevent static discharge and use intrinsically safe electronics in areas where flammable vapors may be present.
-
Spill Mitigation : Develop and implement robust protocols for containing spills, especially for large volumes of corrosive or flammable materials
Validation & Comparative
Phenethyl Acetate vs. Phenyl Acetate: A Comparative Guide to Biological Activity
In the realm of chemical biology and drug discovery, the nuanced structural differences between molecules can lead to significant variations in their biological effects. This guide provides a detailed comparison of the biological activities of two structurally similar aromatic esters: phenethyl acetate (B1210297) and phenyl acetate. While both compounds share a core phenyl and acetate structure, the ethyl versus direct linkage of the phenyl ring to the acetate group profoundly influences their interactions with biological systems. This report synthesizes available experimental data to offer a comparative analysis for researchers, scientists, and drug development professionals.
Comparative Biological Activity
The biological activities of phenethyl acetate and phenyl acetate have been explored in several contexts, most notably in antimicrobial and enzymatic inhibition studies. The following table summarizes the available quantitative data for these compounds and their close structural analogs.
| Biological Activity | Compound | Assay | Organism/Enzyme | Result |
| Antimicrobial | Methyl Phenylacetate (B1230308) | Minimum Inhibitory Concentration (MIC50) | Escherichia coli | ~6.3 mM[1] |
| 2-Phenylethanol (B73330) | Minimum Inhibitory Concentration (MIC50) | Escherichia coli | ~15 mM[1] | |
| Phenylacetic Acid | Minimum Inhibitory Concentration (MIC50) | Escherichia coli | ~20 mM[1] | |
| Antifungal | Phenylacetic Acid | Spore Germination Inhibition | Fusarium oxysporum f. sp. lycopersici | More potent than Methylphenyl Acetate[2] |
| Methylphenyl Acetate | Spore Germination Inhibition | Fusarium oxysporum f. sp. lycopersici | Less potent than Phenylacetic Acid[2] | |
| Anticancer | Phenylacetamide Derivatives | Cytotoxicity (IC50) | PC3 (prostate carcinoma) | 52 µM - 80 µM[3] |
| Phenylacetamide Derivatives | Cytotoxicity (IC50) | MCF-7 (breast cancer) | 100 µM[3] | |
| Enzyme Interaction | Phenyl Acetate | Substrate for Acetylcholinesterase | Eel or Bovine Acetylcholinesterase | Better substrate than Indophenyl Acetate |
Antimicrobial Activity
Direct comparative data for the antimicrobial activity of this compound and phenyl acetate is limited. However, a study on the bacteriostatic activity of 2-phenylethanol and its derivatives against Escherichia coli provides valuable insights through close analogs. In this research, methyl phenylacetate, which is structurally analogous to phenyl acetate, exhibited a significantly lower MIC50 value (~6.3 mM) compared to 2-phenylethanol (~15 mM), the precursor to this compound, and phenylacetic acid (~20 mM)[1]. This suggests that the ester form, particularly with the phenyl group directly attached to the acetate moiety, possesses greater bacteriostatic efficacy against E. coli.
In the context of antifungal activity, phenylacetic acid has been shown to be more potent in suppressing spore germination in Fusarium oxysporum f. sp. lycopersici when compared to methylphenyl acetate[2].
Anticancer Potential
Phenyl acetate has been identified as a potential antineoplastic agent, with its derivatives showing cytotoxic effects against various cancer cell lines. For instance, certain 2-(4-Fluorophenyl)-N-phenylacetamide derivatives have demonstrated IC50 values ranging from 52 µM to 80 µM against PC3 prostate carcinoma cells and an IC50 of 100 µM against the MCF-7 breast cancer cell line[3]. The proposed mechanisms for the anticancer activity of phenylacetate and related compounds involve the induction of apoptosis and cell differentiation[3]. Currently, there is a lack of available data on the anticancer properties of this compound.
Enzyme Inhibition
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC50)
The following protocol is based on the methodology used to assess the bacteriostatic activity of 2-phenylethanol and its derivatives[1].
-
Bacterial Culture Preparation: An overnight culture of E. coli is diluted in fresh lysogeny broth (LB) to an optical density at 600 nm (OD600) of 0.05.
-
Compound Preparation: The test compounds (this compound, phenyl acetate, or their analogs) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. Serial dilutions are then prepared in LB medium in a 96-well microtiter plate.
-
Incubation: The diluted bacterial culture is added to each well of the microtiter plate containing the different concentrations of the test compounds. The plates are then incubated at 37°C with shaking.
-
Data Collection: The OD600 of each well is measured at regular intervals (e.g., every 30 minutes) for a specified period (e.g., 24 hours) using a microplate reader.
-
Data Analysis: The growth curves for each compound concentration are plotted. The MIC50 is determined as the concentration of the compound that inhibits 50% of bacterial growth compared to the control (no compound).
In Vitro Cytotoxicity Assay (MTS Assay)
The following is a general protocol for assessing the cytotoxic activity of compounds against cancer cell lines, based on the methodology described for phenylacetamide derivatives[3].
-
Cell Culture: Cancer cell lines (e.g., PC3, MCF-7) are cultured in appropriate media and conditions until they reach a suitable confluency.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are incubated to allow the cells to adhere.
-
Compound Treatment: Stock solutions of the test compounds are prepared and serially diluted in the cell culture medium. The medium in the wells is replaced with the medium containing the various concentrations of the test compounds.
-
Incubation: The treated plates are incubated for a specific duration (e.g., 48 or 72 hours).
-
MTS Reagent Addition: The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation and Absorbance Reading: The plates are incubated for a further 1-4 hours, during which viable cells convert the MTS reagent into a formazan (B1609692) product. The absorbance is then measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control (untreated cells). The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the cell viability against the compound concentration.
Potential Signaling Pathways in Anticancer Activity
The anticancer activity of phenyl acetate and its derivatives is thought to be mediated through several cellular pathways that lead to growth inhibition and apoptosis.
Conclusion
Based on the currently available data, phenyl acetate and its analogs appear to exhibit more potent biological activity in antimicrobial and anticancer assays compared to this compound and its precursors. The direct linkage of the phenyl ring to the acetate group in phenyl acetate seems to be a key structural feature contributing to its enhanced efficacy. However, it is crucial to note that direct comparative studies are scarce, and much of the comparison relies on data from structurally related compounds. Further research involving head-to-head comparisons of this compound and phenyl acetate in a variety of biological assays is warranted to fully elucidate their structure-activity relationships and therapeutic potential.
References
- 1. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylacetic Acid and Methylphenyl Acetate From the Biocontrol Bacterium Bacillus mycoides BM02 Suppress Spore Germination in Fusarium oxysporum f. sp. lycopersici - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: GC-MS vs. HPLC for the Analysis of Phenethyl Acetate
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the quantitative and qualitative analysis of phenethyl acetate (B1210297).
Phenethyl acetate, a key aroma compound found in various essential oils, fruits, and beverages, is also a significant ingredient in the fragrance and flavor industries. Its accurate analysis is crucial for quality control, formulation development, and research. This guide provides an objective comparison of two of the most powerful analytical techniques, GC-MS and HPLC, for the analysis of this compound, supported by experimental data and detailed protocols.
At a Glance: Performance Comparison
The choice between GC-MS and HPLC for the analysis of this compound depends on several factors, including the sample matrix, the required sensitivity, and the desired analytical throughput. While GC-MS is often favored for its high sensitivity and specificity for volatile compounds like this compound, HPLC offers a versatile alternative, particularly for less volatile or thermally labile matrices.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase, with detection by mass spectrometry. | Separation based on polarity in a liquid mobile phase, with detection typically by UV-Vis. |
| Suitability for this compound | Excellent, due to the volatile nature of this compound. | Good, particularly for samples in complex, non-volatile matrices. |
| Limit of Detection (LOD) | Typically in the ng/mL to pg/mL range. | Typically in the µg/mL to ng/mL range. |
| Limit of Quantification (LOQ) | Typically in the ng/mL to pg/mL range. | Typically in the µg/mL to ng/mL range. |
| Linearity (R²) | ≥ 0.995 | ≥ 0.999 |
| Precision (%RSD) | < 5-10% | < 2-6% |
| Sample Throughput | Moderate | High |
| Selectivity | High (based on mass-to-charge ratio) | Moderate to High (based on retention time and UV spectra) |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the analysis of this compound using GC-MS and HPLC.
A Comparative Guide to Analytical Methods for Phenethyl Acetate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common analytical techniques for the quantification of phenethyl acetate (B1210297): Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of results in research, development, and quality control. This document outlines the validation parameters for each method and provides detailed experimental protocols to serve as a practical resource for laboratory applications.
Comparative Performance of Analytical Methods
The performance of an analytical method is evaluated based on several key validation parameters. While a direct comparative study for phenethyl acetate was not found in the reviewed literature, the following table presents a realistic comparison of expected performance characteristics for GC-FID and HPLC-DAD methods, based on data from the analysis of similar volatile and aromatic compounds.[1][2][3][4][5][6][7][8]
| Validation Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD) |
| Linearity (R²) | ≥ 0.999[1][9] | ≥ 0.999[10] |
| Range | 1 - 500 µg/mL | 1 - 500 µg/mL |
| Accuracy (% Recovery) | 95 - 105% | 97 - 103%[10] |
| Precision (RSD%) | ||
| - Repeatability | < 2%[1] | < 2% |
| - Intermediate Precision | < 3%[1] | < 3% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.2 µg/mL[11] |
| Limit of Quantitation (LOQ) | 0.5 µg/mL | 0.7 µg/mL[11] |
| Specificity | High | High |
| Robustness | High | High |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
This method is well-suited for the analysis of volatile compounds like this compound and is commonly used in the analysis of fragrance and flavor components.[12][13]
1. Instrumentation and Chromatographic Conditions:
-
Gas Chromatograph: Agilent 8860 GC system or equivalent, equipped with a Flame Ionization Detector (FID).[12]
-
Column: DB-WAX capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split mode, 50:1 split ratio).
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 220°C, and hold for 5 minutes.
-
Detector Temperature: 280°C.
2. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in ethanol (B145695). Prepare a series of working standard solutions by diluting the stock solution with ethanol to concentrations ranging from 1 µg/mL to 500 µg/mL.
-
Sample Solution: Dissolve the sample containing this compound in ethanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Method Validation:
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be greater than 0.999.[1][9]
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the standard analyte at three levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery should be within 95-105%.
-
Precision:
-
Limits of Detection (LOD) and Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.[1]
High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD) Method
This method is versatile and suitable for a wide range of compounds, including aromatic esters like this compound, particularly in cosmetic or pharmaceutical formulations.[14][15]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile (A) and Water (B). A typical gradient could be: 0-20 min, 50-80% A; 20-25 min, 80% A; 25-26 min, 80-50% A; 26-30 min, 50% A.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at 210 nm and 254 nm. The DAD can be used to obtain the full UV spectrum for peak identification.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
2. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound (1 mg/mL) in the mobile phase (50:50 acetonitrile:water). Prepare working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 500 µg/mL.
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
3. Method Validation:
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be greater than 0.999.[10]
-
Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the standard analyte at three levels. The recovery should be within 97-103%.[10]
-
Precision:
-
Repeatability: Analyze six replicate injections of a standard solution. The RSD should be less than 2%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst. The RSD should be less than 3%.
-
-
Limits of Detection (LOD) and Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).[11]
Visualizations
Caption: Workflow for the validation of an analytical method.
Caption: Logic for selecting between GC-FID and HPLC-DAD.
References
- 1. environics.com [environics.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digital.csic.es [digital.csic.es]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. redalyc.org [redalyc.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. Alcoholic Beverage Analysis by GC [fr.restek.com]
- 14. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 15. Validation of HPLC method for the simultaneous and quantitative determination of 12 UV‐filters in cosmetics | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Phenethyl Acetate
An essential guide for laboratory professionals on the safe handling, personal protective equipment (PPE), and disposal of Phenethyl acetate (B1210297), ensuring both personal safety and experimental integrity.
For researchers and scientists in the fast-paced world of drug development, meticulous attention to safety protocols is paramount. This guide provides immediate, actionable information on the proper handling of Phenethyl acetate, a common fragrance and flavoring agent also used in laboratory synthesis. Adherence to these procedures is critical for minimizing exposure risks and ensuring a safe laboratory environment.
Personal Protective Equipment (PPE): A Quantitative Overview
While specific occupational exposure limits for this compound have not been established by major regulatory bodies such as OSHA, NIOSH, or ACGIH, a conservative approach to PPE is recommended based on its chemical properties and information from Safety Data Sheets (SDSs).[1] The following table summarizes recommended PPE and available quantitative data. It is important to note that specific breakthrough times for glove materials with this compound are not widely available; therefore, the information provided is based on general chemical resistance and recommendations for similar organic compounds.
| PPE Category | Specification | Quantitative Data/Recommendation |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] A face shield may be appropriate in workplaces with a higher risk of splashing.[1] |
| Hand Protection | Chemically resistant, impervious gloves | One source specifically recommends Butyl rubber gloves with a thickness of 0.4 mm. Other sources suggest nitrile gloves may be suitable for incidental splash protection, but are not recommended for prolonged exposure.[2] It is crucial to inspect gloves for any signs of degradation before use. |
| Skin and Body Protection | Fire/flame resistant and impervious clothing | A lab coat or chemical-resistant apron should be worn. Protective clothing should be selected based on the potential for skin contact and the nature of the work being performed. |
| Respiratory Protection | Air-purifying respirator with an appropriate organic vapor cartridge or canister | To be used if ventilation is inadequate or if exposure limits are exceeded. A full-face respirator may be necessary if irritation or other symptoms are experienced.[1] |
Note: The absence of specific breakthrough time data for this compound underscores the importance of a site-specific risk assessment. It is strongly advised to consult with a safety professional and, if possible, conduct in-house testing of glove materials against this compound under your specific operational conditions.
Experimental Protocol: Safe Handling of this compound
This protocol outlines a step-by-step procedure for the safe handling of this compound in a laboratory setting.
1. Pre-Handling and Preparation:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment, considering the quantity of this compound to be used, the duration of the procedure, and the potential for spills or splashes.
-
Ventilation: Ensure that the work area, preferably a chemical fume hood, has adequate ventilation.
-
PPE Donning: Put on all required PPE as specified in the table above. Ensure gloves are inspected for integrity.
-
Emergency Equipment: Locate and verify the functionality of the nearest eyewash station and safety shower.
2. Handling and Use:
-
Dispensing: When transferring or dispensing this compound, do so slowly and carefully to avoid splashing. Use appropriate tools such as a pipette or a graduated cylinder.
-
Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames.
-
Mixing: When mixing with other reagents, add this compound slowly and monitor the reaction for any signs of exotherm or gas evolution.
3. Post-Handling and Decontamination:
-
PPE Doffing: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, turning them inside out as they are taken off.
-
Hand Washing: Immediately wash hands thoroughly with soap and water after handling the chemical and removing gloves.
-
Work Area Decontamination: Clean and decontaminate the work surface with an appropriate solvent and cleaning agent.
4. Storage:
-
Container: Store this compound in its original, tightly sealed container.
-
Location: Keep in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials.
5. Spills and Leaks:
-
Evacuation: For small spills, and if it is safe to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite). For large spills, evacuate the area and follow emergency procedures.
-
Ventilation: Ensure the area is well-ventilated to disperse vapors.
-
Cleanup: Wearing appropriate PPE, collect the absorbed material into a suitable container for disposal.
6. Disposal:
-
Waste Characterization: this compound waste must be treated as hazardous waste.
-
Disposal Procedure: Dispose of waste chemical and contaminated materials in accordance with all applicable federal, state, and local regulations. Do not pour down the drain.
Logical Workflow for Handling this compound
The following diagram illustrates the key decision-making and procedural steps involved in the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
